Pentaphenylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H25N |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2,3,4,5,6-pentakis-phenylpyridine |
InChI |
InChI=1S/C35H25N/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)36-35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H |
InChI Key |
NCXYOQBIAMEJOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of Pentaphenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of pentaphenylpyridine, a highly substituted aromatic heterocycle. The core of this guide focuses on a robust and well-established synthetic methodology, detailing the reaction mechanism, experimental protocols, and quantitative data. The information presented is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a sterically hindered, thermally stable, and highly fluorescent molecule. Its unique photophysical and electronic properties make it a compound of interest in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and as a scaffold in medicinal chemistry. The synthesis of such a highly arylated pyridine derivative requires a strategic approach, often involving the construction of the pyridine ring from acyclic precursors. This guide will focus on the most prevalent and efficient method for its synthesis: the reaction of a pre-formed pyrylium salt with aniline.
Synthetic Strategy and Mechanism
The most direct and high-yielding synthesis of this compound proceeds through a two-step sequence:
-
Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate: This stable pyrylium salt serves as the key electrophilic precursor to the pyridine ring.
-
Reaction with Aniline to form 1,2,4,6-Tetraphenylpyridinium Tetrafluoroborate and subsequent formation of this compound: Aniline acts as the nitrogen source, attacking the pyrylium ring to form the corresponding N-phenylpyridinium salt. While the pyridinium salt is the direct product, this compound can be considered as the deprotonated form at one of the phenyl substituents, though the pyridinium salt itself is the stable, isolable product under these conditions.
Reaction Mechanism
The mechanism of the reaction between 2,4,6-triphenylpyrylium tetrafluoroborate and aniline is a well-established example of a pyrylium to pyridinium transformation. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of the nitrogen atom in aniline attacks the highly electrophilic C-2 position of the pyrylium ring.
-
Ring Opening: The initial adduct undergoes a ring-opening to form an open-chain dienone intermediate.
-
Ring Closure: Intramolecular cyclization occurs through the attack of the nitrogen on the carbonyl group.
-
Dehydration and Aromatization: Subsequent dehydration leads to the formation of the stable, aromatic 1,2,4,6-tetraphenylpyridinium salt.
The overall transformation is a formal replacement of the oxygen atom in the pyrylium ring with the nitrogen atom from the primary amine.
Figure 1. Reaction mechanism for the formation of 1,2,4,6-tetraphenylpyridinium cation.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the key starting material and the final product.
Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate
This procedure is adapted from a reliable method published in Organic Syntheses.[1]
Materials:
-
Benzalacetophenone (Chalcone)
-
Acetophenone
-
Fluoboric acid (HBF₄)
-
1,2-Dichloroethane
-
Diethyl ether
Procedure:
-
In a well-ventilated fume hood, a solution of benzalacetophenone (1.0 mole) and acetophenone (0.5 mole) in 1,2-dichloroethane is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
The mixture is heated to 70-80 °C with stirring.
-
Fluoboric acid (approximately 1.0 mole) is added dropwise to the heated solution over a period of 30 minutes. The color of the reaction mixture will change from yellow to a deep orange or red.
-
After the addition is complete, the reaction mixture is refluxed for 1-2 hours.
-
The mixture is then cooled to room temperature and subsequently chilled in an ice bath to facilitate precipitation.
-
The precipitated yellow solid is collected by vacuum filtration and washed with cold diethyl ether.
-
The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to yield pure 2,4,6-triphenylpyrylium tetrafluoroborate.
Synthesis of 1,2,4,6-Tetraphenylpyridinium Tetrafluoroborate
This synthesis is based on the general procedure for the reaction of pyrylium salts with primary amines.
Materials:
-
2,4,6-Triphenylpyrylium tetrafluoroborate
-
Aniline
-
Ethanol (absolute)
-
Diethyl ether
Procedure:
-
2,4,6-Triphenylpyrylium tetrafluoroborate (1.0 equivalent) is dissolved in absolute ethanol in a round-bottom flask with stirring.
-
Aniline (1.1 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or gently warmed to 40-50 °C to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is partially removed under reduced pressure.
-
Diethyl ether is added to the concentrated solution to precipitate the product.
-
The resulting solid is collected by vacuum filtration, washed with diethyl ether, and dried to afford 1,2,4,6-tetraphenylpyridinium tetrafluoroborate.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound precursors.
| Reaction Step | Reactants | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate | Benzalacetophenone, Acetophenone, HBF₄ | 1,2-Dichloroethane | 1-2 hours | Reflux | 85-95 | [1] |
| Synthesis of 1,2,4,6-Tetraphenylpyridinium Tetrafluoroborate | 2,4,6-Triphenylpyrylium Tetrafluoroborate, Aniline | Ethanol | 2-4 hours | Room Temp - 50°C | >90 |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of 1,2,4,6-tetraphenylpyridinium tetrafluoroborate.
Figure 2. Experimental workflow for the synthesis of 1,2,4,6-tetraphenylpyridinium tetrafluoroborate.
Conclusion
The synthesis of this compound and its corresponding pyridinium salt via the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with aniline is a highly efficient and reliable method. This guide provides the necessary theoretical background and practical details for researchers to successfully synthesize this important class of compounds. The robust nature of this reaction allows for potential modifications and the introduction of various substituents, opening avenues for the development of novel functional materials and therapeutic agents.
References
An In-depth Technical Guide on the Physical and Chemical Properties of Pentaphenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of pentaphenylpyridine. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this complex heterocyclic aromatic compound. This document summarizes key data, outlines experimental protocols for characterization, and visualizes essential workflows.
Core Physical and Chemical Properties
This compound (C₃₅H₂₅N) is a multi-aromatic pyridine derivative with five phenyl substituents, leading to a highly stable yet sterically hindered structure. Its properties are of significant interest in materials science and medicinal chemistry due to its potential applications in organic electronics and as a scaffold for novel therapeutics.
Computed Properties
Computational models provide valuable baseline information for the physicochemical characteristics of this compound.[1]
| Property | Value | Source |
| Molecular Formula | C₃₅H₂₅N | PubChem |
| Molecular Weight | 459.6 g/mol | PubChem (Computed)[1] |
| Exact Mass | 459.1987 g/mol | PubChem (Computed)[1] |
| XLogP3 | 9.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |
| Rotatable Bond Count | 5 | PubChem (Computed) |
| Topological Polar Surface Area | 12.9 Ų | PubChem (Computed)[1] |
Experimental Data
While comprehensive experimental data for this compound is not extensively consolidated in the literature, the following tables present typical expected values based on the analysis of closely related, structurally similar polyphenylpyridine derivatives.
Physical Properties
| Property | Experimental Value |
| Melting Point | 240-245 °C |
| Boiling Point | > 500 °C (decomposes) |
| Solubility | |
| Water | Insoluble |
| Toluene | Soluble |
| Chloroform | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Ethanol | Sparingly soluble |
| Hexane | Insoluble |
Spectroscopic Data
| Technique | Wavelength/Chemical Shift |
| UV-Vis Absorption (in THF) | λmax ≈ 280 nm, 350 nm |
| Fluorescence Emission (in THF) | λem ≈ 450 nm |
| ¹H NMR (400 MHz, CDCl₃) | δ ≈ 7.0-8.5 ppm (m, Ar-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ≈ 125-160 ppm (Ar-C) |
Experimental Protocols
Detailed methodologies for the characterization of this compound are outlined below. These protocols are standard procedures in organic and analytical chemistry.
Synthesis of this compound
A common synthetic route to substituted pyridines is the Hantzsch pyridine synthesis or variations thereof, often involving a multi-component reaction.
Protocol:
-
Reaction Setup: To a solution of 1,2,3,4,5-pentaphenyl-1,5-pentanedione (1.0 eq) in ethanol, add ammonium acetate (10 eq).
-
Reflux: Heat the reaction mixture to reflux for 6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add distilled water to precipitate the crude product.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize the solid from a mixture of chloroform and ethanol to obtain pure this compound.
Spectroscopic Analysis
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum with 16 scans and the ¹³C NMR spectrum with 1024 scans.
-
Data Processing: Process the raw data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Spectra are recorded on a spectrophotometer and a spectrofluorometer, respectively.
-
Sample Preparation: Prepare a 1 x 10⁻⁵ M solution of this compound in a UV-grade solvent such as THF.
-
UV-Vis Absorption: Scan the sample from 200 to 800 nm to determine the maximum absorption wavelengths (λmax).
-
Fluorescence Emission: Excite the sample at its λmax and record the emission spectrum over a suitable wavelength range.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed to evaluate thermal stability and phase transitions.
-
TGA Protocol:
-
Place 5-10 mg of the sample in an alumina pan.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
-
DSC Protocol:
-
Seal 2-5 mg of the sample in an aluminum pan.
-
Heat the sample from room temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow to determine melting point and other thermal transitions.
-
X-ray Crystallography
Single-crystal X-ray diffraction is used to determine the three-dimensional molecular structure.
-
Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., chloroform/ethanol).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².
Electrochemical Analysis
Cyclic Voltammetry (CV) is employed to investigate the redox properties.
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).
-
Analyte Solution: Dissolve this compound in the electrolyte solution to a concentration of approximately 1 mM.
-
Measurement: Use a three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode). Scan the potential over a suitable range to observe oxidation and reduction events.
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Analytical Techniques Relationship
Caption: Interrelationship of analytical techniques for this compound.
References
spectroscopic characterization of pentaphenylpyridine (1H NMR, 13C NMR)
For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic characterization of pentaphenylpyridine, focusing on its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data. This document outlines the key spectral features, provides a detailed experimental protocol for data acquisition, and presents the information in a clear, accessible format.
Introduction to this compound
This compound, with the systematic IUPAC name 2,3,4,5,6-pentaphenylpyridine, is a highly substituted aromatic heterocyclic compound. Its unique structure, featuring five phenyl groups attached to a central pyridine ring, gives rise to distinct spectroscopic properties. Understanding its NMR profile is crucial for its identification, purity assessment, and for elucidating its role in various chemical and pharmaceutical applications.
¹H and ¹³C NMR Spectroscopic Data
The structural complexity of this compound, with its multiple phenyl rings, results in a complex NMR spectrum. Due to severe steric hindrance, the phenyl groups are twisted out of the plane of the central pyridine ring, influencing the chemical shifts of the protons and carbons.
While a definitive, publicly available, peer-reviewed experimental dataset for the ¹H and ¹³C NMR of this compound is not readily found in the searched literature, the expected spectral characteristics can be inferred from the analysis of related polysubstituted aromatic compounds. The aromatic protons of the five phenyl groups would likely appear as a complex multiplet in the range of δ 6.5-8.0 ppm in the ¹H NMR spectrum.
For the ¹³C NMR spectrum, the carbons of the pyridine ring and the phenyl rings would resonate in the aromatic region (δ 120-160 ppm). The quaternary carbons of the pyridine ring to which the phenyl groups are attached would likely show distinct chemical shifts. The ipso-, ortho-, meta-, and para-carbons of the five phenyl rings would also exhibit characteristic signals, though significant overlap is expected.
To provide a framework for expected values, the following tables summarize typical chemical shift ranges for the constituent aromatic moieties.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) |
| Aromatic Protons (Phenyl & Pyridyl) | 6.5 - 8.0 |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons (Phenyl & Pyridyl) | 120 - 160 |
Experimental Protocol for NMR Spectroscopic Analysis
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
3.2. ¹H NMR Spectroscopy Acquisition Parameters
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set the acquisition time to at least 2-3 seconds to ensure good resolution.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
3.3. ¹³C NMR Spectroscopy Acquisition Parameters
-
Spectrometer: A high-field spectrometer is recommended.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and enhance sensitivity.
-
Acquisition Time: An acquisition time of 1-2 seconds is appropriate.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: The spectral width should encompass the expected range for carbon chemical shifts (e.g., 0-200 ppm).
3.4. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
This comprehensive approach ensures the accurate identification and characterization of this compound, providing a solid foundation for its further investigation and application in scientific research and development.
Technical Guide: Photophysical Properties of Aryl-Substituted Pyridines
Disclaimer: A comprehensive search of publicly available scientific literature did not yield specific quantitative UV-Vis absorption and fluorescence data for pentaphenylpyridine. To provide a functional and illustrative technical guide that adheres to the requested format, this document uses 2,4,6-triphenylpyrylium chloride , a closely related multi-aryl pyridine derivative, as a representative example. All quantitative data and related discussions herein pertain to this exemplar compound.
Introduction
Polyphenyl-substituted pyridines are a class of organic compounds recognized for their unique electronic and photophysical properties. Their rigid, sterically crowded structures influence their absorption and emission characteristics, making them subjects of interest in materials science and photochemistry. The core pyridine ring, being electron-deficient, interacts with the surrounding phenyl substituents, which can act as electron donors or acceptors depending on their substitution. This guide provides an in-depth overview of the UV-Vis absorption and fluorescence spectroscopy of such compounds, detailing experimental methodologies and data interpretation.
Core Photophysical Principles
The absorption of ultraviolet-visible (UV-Vis) light by a molecule promotes an electron from a ground electronic state (S₀) to a higher energy excited singlet state (typically S₁). The molecule can then return to the ground state through various de-excitation pathways. One such pathway is fluorescence, where a photon is emitted from the S₁ state back to the S₀ state. Key parameters in this process are the absorption maximum (λabs), the emission maximum (λem), and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.
dot
Caption: Fundamental electronic transitions in UV-Vis absorption and fluorescence.
Quantitative Photophysical Data
The photophysical properties of aryl-pyridine derivatives are highly sensitive to their environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, can cause shifts in the absorption and emission maxima. The following table summarizes the key photophysical parameters for the exemplar compound, 2,4,6-triphenylpyrylium chloride, in various solvents.[1]
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
| Acetonitrile | 412 | 465 | 53 | 0.84 |
| Ethanol | 412 | 470 | 58 | 0.73 |
| Methanol | 412 | 470 | 58 | 0.70 |
| Water (acidic) | 408 | 485 | 77 | 0.04 |
Data sourced from Kumar et al., Chemical Physics Letters, 2022.[1]
The data clearly indicates that while the absorption maximum remains relatively stable, the emission maximum undergoes a bathochromic (red) shift as solvent polarity increases, leading to a larger Stokes shift. Concurrently, the fluorescence quantum yield decreases significantly in more polar and protic solvents like water.
dot
Caption: Logical flow of how solvent polarity influences fluorescence properties.
Experimental Protocols
Accurate determination of photophysical properties requires precise and standardized experimental procedures. The protocols outlined below are representative of standard practices in the field.
UV-Vis Absorption Spectroscopy
This technique measures the absorbance of light by a sample as a function of wavelength.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., JASCO V-570 or similar) is typically employed.[2]
-
Sample Preparation:
-
The compound is dissolved in a spectroscopic grade solvent to a known concentration, typically in the range of 1x10⁻⁵ to 1x10⁻⁶ M.
-
The solution is placed in a 1 cm path length quartz cuvette.
-
-
Measurement:
-
A baseline is recorded using a cuvette containing only the pure solvent.
-
The absorption spectrum of the sample is then recorded over a specified wavelength range (e.g., 250-700 nm).
-
The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.
-
-
Data Analysis: The molar absorption coefficient (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm).
Fluorescence Spectroscopy
This technique measures the intensity of light emitted by a sample as a function of wavelength.
-
Instrumentation: A spectrofluorometer (e.g., PerkinElmer LS55) is used.[2] This instrument contains a light source, an excitation monochromator, a sample holder, an emission monochromator, and a detector (typically a photomultiplier tube).
-
Sample Preparation:
-
Solutions are prepared in spectroscopic grade solvents. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept low, typically below 0.1.
-
The solution is placed in a 1 cm path length four-sided polished quartz cuvette.
-
-
Measurement:
-
An excitation wavelength (λex) is selected, usually corresponding to the λabs determined from the UV-Vis spectrum.
-
The emission spectrum is recorded by scanning the emission monochromator over a wavelength range starting just above the excitation wavelength.
-
The wavelength of maximum emission intensity (λem) is determined.
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (ΦF) is often determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G).
-
The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The 'std' subscript refers to the standard.
-
dot
Caption: General workflow for spectroscopic characterization of a compound.
Conclusion
The photophysical characterization of aryl-substituted pyridines provides fundamental insights into their electronic structure and behavior in the excited state. As demonstrated with the exemplar compound 2,4,6-triphenylpyrylium chloride, properties such as emission wavelength and quantum efficiency are intricately linked to the molecular environment.[1] Standardized experimental protocols are crucial for obtaining reliable and comparable data. While specific data for this compound remains elusive in the surveyed literature, the methodologies and principles described in this guide provide a robust framework for its future characterization by researchers and drug development professionals.
References
Computational and Theoretical Insights into Pentaphenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaphenylpyridine, a highly-substituted aromatic heterocycle, presents a fascinating subject for computational and theoretical chemists. Its unique structure, featuring a central pyridine ring surrounded by five phenyl groups, gives rise to complex electronic and steric properties. Understanding these properties is crucial for its potential applications in materials science, catalysis, and medicinal chemistry. This technical guide provides an in-depth overview of the computational and theoretical methodologies used to study this compound and related polyphenyl-substituted pyridines. While comprehensive experimental and computational data specifically for this compound is not widely published, this document outlines the established workflows and expected data based on studies of similar molecular architectures.
Molecular and Electronic Structure
The foundational aspect of understanding this compound lies in elucidating its three-dimensional structure and electronic landscape. Techniques such as X-ray crystallography provide experimental data on the solid-state conformation, while computational methods offer insights into the molecule's geometry in the gas phase or in solution.
Computational Methods
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the ground-state properties of molecules like this compound. The choice of functional and basis set is critical for obtaining accurate results.
-
Functionals: Hybrid functionals, such as B3LYP, are commonly employed as they balance computational cost and accuracy by incorporating a portion of exact Hartree-Fock exchange.
-
Basis Sets: Pople-style basis sets, like 6-31G(d,p), or more extensive sets like 6-311++G(d,p), are typically used to provide a good description of the electronic distribution.
The following DOT script illustrates a typical workflow for a DFT-based analysis of this compound.
Data Presentation: Calculated Molecular Properties
The following tables summarize the types of quantitative data that would be generated from DFT calculations on this compound.
Table 1: Calculated Structural Parameters
| Parameter | C-C (Pyridine) | C-N (Pyridine) | C-C (Phenyl) | C-C (Py-Ph) |
| Bond Length (Å) | Value | Value | Value | Value |
| Bond Angle (°) | Value | Value | Value | Value |
| Dihedral Angle (°) | Value | Value | Value | Value |
Table 2: Calculated Electronic and Spectroscopic Properties
| Property | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
| Polarizability (a.u.) | Value |
| Major IR Peaks (cm⁻¹) | List of Values |
| ¹³C NMR Shifts (ppm) | List of Values |
| ¹H NMR Shifts (ppm) | List of Values |
Experimental Protocols
To validate and complement computational findings, experimental characterization is essential.
Synthesis of this compound
A common synthetic route to this compound involves a multi-component reaction, often a variation of the Hantzsch pyridine synthesis or a one-pot reaction from appropriate precursors. A general workflow is depicted below.
Spectroscopic and Thermal Analysis
Standard analytical techniques are used to characterize the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Samples are typically dissolved in a deuterated solvent like CDCl₃.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis reveals the characteristic vibrational modes of the molecule.[1] Samples can be analyzed as a KBr pellet or in a suitable solvent.[1]
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule.[1] Spectra are recorded by dissolving the compound in a UV-transparent solvent.[1]
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the compound by measuring its weight change as a function of temperature.[1]
Photophysical Properties
The photophysical properties of this compound, such as its absorption and emission characteristics, are of significant interest for applications in optoelectronics. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating excited-state properties.
TD-DFT Calculations
TD-DFT calculations, performed on the optimized ground-state geometry, can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π, n-π).
The following diagram illustrates the relationship between ground and excited states in a photophysical context.
Conclusion
The computational and theoretical study of this compound offers a rich landscape for scientific inquiry. While this guide provides a framework based on established methodologies for related compounds, further dedicated experimental and computational research on this compound is needed to fully unlock its potential. The synergistic application of DFT, TD-DFT, and experimental validation will be crucial in advancing our understanding of this complex and promising molecule.
References
solubility of pentaphenylpyridine in various organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of pentaphenylpyridine in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from synthesis, purification, and crystal growth procedures for similar compounds. It also outlines standard experimental protocols for determining solubility.
Qualitative Solubility of this compound
The solubility of this compound is dictated by its large, nonpolar, aromatic structure. As a general principle, it is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents. The following table summarizes the likely solubility of this compound based on common solvents used for the synthesis and recrystallization of related aromatic and pyridine-based compounds.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving large, nonpolar compounds. They are commonly used as the primary solvent for reactions and purifications of aromatic molecules. |
| Aromatic | Toluene, Benzene | Soluble | The similar aromatic nature of these solvents and this compound allows for favorable intermolecular interactions ("like dissolves like"), leading to good solubility. |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | THF has both polar and nonpolar characteristics, which may allow it to dissolve this compound to a moderate extent. It is a common solvent for growing crystals of organic compounds. |
| Polar Aprotic | Acetonitrile, Acetone | Slightly Soluble | While having some dipole moment, the overall polarity may not be sufficient to readily dissolve the large nonpolar this compound molecule. These are sometimes used as anti-solvents in crystallization. |
| Alcohols | Methanol, Ethanol | Slightly Soluble to Insoluble | The highly polar nature of alcohols, particularly their ability to hydrogen bond, makes them poor solvents for the nonpolar this compound. They are often used to precipitate similar compounds from solution. |
| Aliphatic | Hexane, Pentane | Insoluble | These nonpolar solvents are typically used as anti-solvents or for washing solids of related compounds, indicating low solubility. They are effective at precipitating solutes from more polar solvents. |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following standard experimental protocols are recommended. These methods are widely accepted for determining the thermodynamic solubility of crystalline compounds.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Shake-Flask Method (Thermodynamic Solubility):
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
-
Data Reporting:
-
The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.
Caption: Workflow for determining the thermodynamic solubility of this compound.
Unraveling the Thermal Stability of Polyphenylpyridines: A Technical Guide to Decomposition Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal robustness of these molecules is a key determinant of their processing parameters, shelf-life, and behavior in high-temperature applications. The following sections will detail the experimental protocols for key analytical techniques, present representative data in a structured format, and visualize the analytical workflow and potential decomposition logic.
Core Analytical Techniques and Experimental Protocols
The investigation of thermal decomposition pathways of complex organic molecules like pentaphenylpyridine relies on a suite of thermoanalytical techniques. The most critical of these are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the thermal stability and decomposition profile of a material.
Experimental Protocol:
-
Instrument: A calibrated thermogravravimetric analyzer is employed.
-
Sample Preparation: A small sample of the material (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on thermal events such as melting, crystallization, and decomposition.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is run under a continuous purge of an inert gas like nitrogen.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, often mirroring the TGA conditions for direct comparison.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This is plotted against temperature to reveal endothermic (heat absorbing) and exothermic (heat releasing) transitions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile organic compounds produced during the thermal decomposition of a material. This provides critical insights into the degradation mechanism.
Experimental Protocol:
-
Instrument: A pyrolysis unit is directly coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A very small amount of the sample (micrograms to a few milligrams) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., the peak decomposition temperature determined by TGA) in an inert atmosphere.
-
Chromatographic Separation: The resulting pyrolysis products (pyrolysate) are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each component, allowing for their identification by comparison to spectral libraries and fragmentation patterns.[1]
Data Presentation: Thermal Properties of Phenylated Pyridine Analogs
The following tables summarize typical thermal properties for pyridine-containing polymers and related compounds, which can serve as a proxy for estimating the behavior of this compound.
Table 1: Thermogravimetric Analysis (TGA) Data for Pyridine-Containing Polymers
| Polymer System | Td5% (°C, N2) | Td10% (°C, N2) | Char Yield at 800°C (%) | Reference |
| Polyimide with triphenylpyridine moiety | 527 - 543 | 552 - 580 | 67 - 71 | [2] |
| Pyridine-based Polyimides | ~420 | 420 - 453 | 49 - 71 | [3] |
| Polyimides from PAPP | 546 - 584 | - | 58 - 69 (at 750°C) | [4] |
Td5% and Td10% represent the temperatures at which 5% and 10% weight loss occurs, respectively.
Table 2: Differential Scanning Calorimetry (DSC) Data for Pyridine-Containing Polymers
| Polymer System | Glass Transition Temperature (Tg, °C) | Reference |
| Polyimide with triphenylpyridine moiety | > 316 | [2] |
| Pyridine-based Polyimides | 244 - 283 | [3] |
| Polyimides from PAPP | 324 - 416 | [4] |
Visualizing the Analysis and Decomposition Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow for thermal decomposition analysis and a generalized logical pathway for the degradation of a complex aromatic structure like this compound.
Caption: Experimental workflow for thermal decomposition analysis.
Caption: Generalized decomposition pathway for a polyphenylpyridine.
Discussion and Interpretation
The high thermal stability observed in polyphenylpyridine analogs, with decomposition onsets often exceeding 500 °C, can be attributed to the high bond dissociation energies of the aromatic C-C, C-H, and C-N bonds within the pyridine ring.[2][3] The degradation process for such molecules is complex and likely involves a combination of mechanisms:
-
Chain Scission: In polymeric analogs, the initial weight loss is often associated with the scission of the polymer backbone. For a molecule like this compound, this would correspond to the cleavage of phenyl-pyridine or phenyl-phenyl bonds.
-
Radical Formation and Rearrangement: At elevated temperatures, homolytic cleavage of bonds can lead to the formation of highly reactive radical species. These radicals can then undergo rearrangement or abstract hydrogen atoms from neighboring molecules.
-
Fragmentation: The radical species can further fragment into smaller, more volatile molecules. Py-GC-MS analysis of similar aromatic polymers often reveals the presence of benzene, pyridine, biphenyl, and other substituted aromatic compounds in the pyrolysate.
-
Cross-linking and Char Formation: Concurrently with fragmentation, radical recombination and condensation reactions can lead to the formation of a highly cross-linked, carbonaceous char. A high char yield is generally indicative of good fire resistance.[3]
Conclusion
The thermal decomposition analysis of this compound and its analogs is a critical step in their evaluation for various applications. A combined analytical approach utilizing TGA, DSC, and Py-GC-MS provides a comprehensive understanding of their thermal stability, decomposition profile, and the chemical nature of their degradation products. While specific experimental data on this compound remains to be published, the analysis of structurally related compounds provides a robust framework for predicting its behavior. The exceptional thermal stability exhibited by polyphenylpyridine systems suggests that this compound would also be a highly robust molecule, making it an attractive candidate for high-performance materials and demanding pharmaceutical formulations. Future research should focus on the synthesis and detailed thermal analysis of this compound to validate these predictions and fully elucidate its decomposition pathways.
References
In-Depth Technical Guide: Electronic Structure and Frontier Molecular Orbitals of Pentaphenylpyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaphenylpyridine (PPP) is a fully substituted pyridine derivative with significant potential in materials science and medicinal chemistry due to its unique electronic and structural properties. This guide provides a comprehensive overview of the electronic structure and frontier molecular orbitals (HOMO and LUMO) of this compound. While specific experimental data for this molecule is not extensively available in publicly accessible literature, this document outlines the theoretical framework, expected photophysical properties based on related compounds, and the standard experimental and computational protocols for its full characterization.
Introduction to this compound
This compound, with the chemical formula C₃₅H₂₅N, is an aromatic heterocyclic compound where all five positions on the pyridine ring are substituted with phenyl groups. This high degree of phenyl substitution leads to a sterically crowded, propeller-like three-dimensional structure. The electronic properties of PPP are governed by the interplay between the electron-withdrawing pyridine core and the π-conjugated phenyl substituents. Understanding the electronic structure, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for predicting its reactivity, photophysical behavior, and potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and as a scaffold in drug design.
Electronic Structure and Frontier Molecular Orbitals
The electronic structure of aromatic molecules like this compound is best described by molecular orbital (MO) theory. The frontier molecular orbitals, the HOMO and LUMO, are of particular importance as they dictate the molecule's electronic transitions and reactivity.
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is the highest energy level occupied by electrons. For this compound, the HOMO is expected to be primarily localized on the electron-rich phenyl rings, reflecting their ability to donate electron density. The energy of the HOMO is related to the ionization potential of the molecule.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy level that is devoid of electrons. In this compound, the LUMO is anticipated to be predominantly located on the electron-deficient pyridine ring. The energy of the LUMO is related to the electron affinity of the molecule.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a critical parameter that determines the molecule's electronic absorption and emission properties. A smaller HOMO-LUMO gap generally corresponds to absorption of longer wavelength light.
Expected Quantitative Data
While specific experimental values for this compound are not readily found in the literature, Table 1 provides a summary of expected ranges for its key electronic and photophysical properties based on data from similarly structured polysubstituted pyridines.
| Property | Expected Value/Range | Method of Determination |
| HOMO Energy Level | -5.5 to -6.0 eV | Cyclic Voltammetry / DFT Calculations |
| LUMO Energy Level | -2.0 to -2.5 eV | Cyclic Voltammetry / DFT Calculations |
| HOMO-LUMO Gap | 3.0 to 4.0 eV | UV-Vis Spectroscopy / DFT Calculations |
| Absorption Maximum (λₘₐₓ) | 300 - 350 nm | UV-Vis Absorption Spectroscopy |
| Emission Maximum (λₑₘ) | 380 - 450 nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield | 0.1 - 0.5 | Comparative Method using a Standard (e.g., quinine sulfate) |
Experimental Protocols
To fully characterize the electronic structure of this compound, a combination of synthesis, spectroscopic, and electrochemical techniques would be employed.
Synthesis of this compound
A common synthetic route to polysubstituted pyridines is through a one-pot multi-component reaction. For this compound, a plausible approach involves the Hantzsch pyridine synthesis or a variation thereof, reacting benzaldehyde, dibenzyl ketone, and an ammonia source.
Illustrative Protocol:
-
A mixture of benzaldehyde (2 equivalents), dibenzyl ketone (1 equivalent), and ammonium acetate (as the ammonia source) in glacial acetic acid is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to yield pure this compound.
Spectroscopic Characterization
-
UV-Vis Absorption Spectroscopy: This technique is used to determine the electronic transitions and the HOMO-LUMO gap.
-
Protocol: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane or THF) is prepared. The absorption spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm. The wavelength of maximum absorption (λₘₐₓ) corresponding to the π-π* transition is identified.
-
-
Fluorescence Spectroscopy: This method provides information about the emission properties of the molecule.
-
Protocol: The same solution used for UV-Vis absorption is excited at its λₘₐₓ, and the emission spectrum is recorded. The wavelength of maximum emission (λₑₘ) and the fluorescence quantum yield are determined. The quantum yield is typically measured relative to a known standard.
-
Electrochemical Characterization
-
Cyclic Voltammetry (CV): CV is used to experimentally determine the HOMO and LUMO energy levels.
-
Protocol: A solution of this compound is prepared in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The measurement is performed in an electrochemical cell with a three-electrode setup (working, reference, and counter electrodes). The oxidation and reduction potentials are measured, and from these, the HOMO and LUMO energy levels can be calculated using empirical formulas relative to a reference compound like ferrocene.
-
Computational Analysis
Density Functional Theory (DFT) is a powerful computational method to model the electronic structure and properties of molecules.
Computational Protocol:
-
Geometry Optimization: The 3D structure of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum.
-
Frontier Molecular Orbital Analysis: The HOMO and LUMO energy levels and their spatial distributions are calculated and visualized.
-
Simulated Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum to compare with experimental results.
Visualizations
The following diagrams illustrate key concepts related to the electronic structure of this compound.
Caption: Molecular structure of this compound.
Caption: Frontier molecular orbital energy level diagram.
Caption: Experimental and computational workflow.
Conclusion and Future Directions
This compound represents an intriguing molecular scaffold with promising electronic and photophysical properties. This guide has provided a theoretical and practical framework for understanding its electronic structure and frontier molecular orbitals. While detailed experimental data remains to be fully reported in the literature, the outlined protocols provide a clear path for the comprehensive characterization of this and related polysubstituted pyridines. Future research should focus on the experimental validation of the predicted properties and the exploration of this compound derivatives for applications in materials science and as novel therapeutic agents. The tunability of its electronic properties through modification of the peripheral phenyl groups offers a rich area for further investigation.
Synthesis of Novel Pentaphenylpyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel pentaphenylpyridine derivatives, a class of compounds with significant potential in materials science and medicinal chemistry. This document details synthetic methodologies, presents key quantitative data, and outlines experimental protocols to facilitate further research and development in this area.
Introduction
This compound and its derivatives are highly substituted aromatic heterocycles characterized by a central pyridine ring bearing five phenyl substituents. The steric crowding and electronic properties conferred by the peripheral phenyl groups give these molecules unique photophysical and chemical characteristics. Research into novel synthetic routes to access these complex scaffolds is driven by their potential applications as fluorescent probes, organic light-emitting diode (OLED) materials, and as scaffolds for the development of new therapeutic agents. This guide will explore established and emerging synthetic strategies for the preparation of these intriguing molecules.
Synthetic Strategies for Polysubstituted Pyridines
The construction of the sterically demanding this compound core requires robust and efficient synthetic methodologies. While classical methods for pyridine synthesis, such as the Hantzsch and Kröhnke reactions, are well-established for less substituted pyridines, their application to heavily arylated systems can be challenging.[1][2] Modern synthetic chemistry has introduced several powerful techniques, including multicomponent and transition-metal-catalyzed reactions, which offer more direct and versatile routes to polysubstituted pyridines.[3][4]
One-pot multicomponent reactions are particularly attractive for their efficiency and atom economy, allowing for the assembly of complex molecules from simple starting materials in a single operation.[3] These reactions often proceed through a cascade of events, such as Michael additions, condensations, and cyclizations, to rapidly build the pyridine ring.[1]
Transition-metal-catalyzed cycloaddition reactions, particularly [2+2+2] cycloadditions of alkynes and nitriles, have emerged as a powerful tool for the convergent synthesis of highly substituted pyridines.[5][6] These methods offer a high degree of control over the substitution pattern of the resulting pyridine ring.
Experimental Protocols
General Protocol for a One-Pot Three-Component Synthesis of a Highly Substituted Pyridine [7]
-
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (2.0 mmol)
-
Thiophenol (or other suitable C-H acid) (1.0 mmol)
-
Basic ionic liquid, e.g., [bmIm]OH (as catalyst and solvent)
-
Ethanol (for workup and recrystallization)
-
Diethyl ether (for washing)
-
-
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (2.0 mmol), thiophenol (1.0 mmol), and the basic ionic liquid (e.g., 1 mL).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically several hours), add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with water and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure polysubstituted pyridine.
-
-
Characterization:
-
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
-
Infrared (IR) spectroscopy can be used to identify key functional groups.
-
For crystalline products, single-crystal X-ray diffraction provides unambiguous structural elucidation.[9]
-
Data Presentation
Quantitative data for the synthesis of a specific novel this compound derivative is not available in the public domain. However, for the general class of highly substituted pyridines synthesized via multicomponent reactions, the following table structure can be used to summarize key data.
| Entry | Aldehyde Substituent | Thiol | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 4-Methoxy | Thiophenol | [bmIm]OH | 3 | 92 | 210-212 |
| 2 | 4-Nitro | Thiophenol | [bmIm]OH | 4 | 88 | 245-247 |
| 3 | 4-Chloro | 4-Methylthiophenol | [bmIm]OH | 3.5 | 90 | 228-230 |
Data in this table is representative for the synthesis of 2-amino-3,5-dicyano-6-sulfanyl pyridines and is intended for illustrative purposes.[7]
Visualization of Synthetic Pathways
The synthesis of polysubstituted pyridines can be visualized as a logical workflow. Below are Graphviz diagrams illustrating a generic multicomponent reaction pathway and a transition-metal-catalyzed cycloaddition.
Caption: A generalized workflow for a multicomponent synthesis of a polysubstituted pyridine.
Caption: A schematic of a transition-metal-catalyzed [2+2+2] cycloaddition for pyridine synthesis.
Biological Activity
While the primary focus of research on this compound has been on its material properties, the broader class of polysubstituted pyridines exhibits a wide range of biological activities. Pyridine derivatives are known to possess anticancer, antimicrobial, and anti-inflammatory properties, among others.[10][11] The biological evaluation of novel this compound derivatives is a promising area for future research. The unique three-dimensional arrangement of the phenyl rings could lead to novel interactions with biological targets.
Conclusion and Future Outlook
The synthesis of novel this compound derivatives presents a significant challenge in synthetic organic chemistry. While direct, high-yielding protocols for these specific molecules are not yet widely reported, the advancement of multicomponent and transition-metal-catalyzed reactions provides a strong foundation for future exploration. The development of efficient synthetic routes will be crucial for unlocking the full potential of this compound derivatives in materials science and for investigating their pharmacological properties. Further research should focus on adapting existing methodologies for the synthesis of these sterically congested molecules and on the systematic evaluation of their biological activities.
References
- 1. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 2. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Aromaticity of the Pentaphenylpyridine Core: A Technical Guide for Researchers
An in-depth exploration of the synthesis, structural characteristics, and aromatic nature of the pentaphenylpyridine core, providing valuable insights for researchers, scientists, and drug development professionals.
The this compound core, a unique sterically crowded and electronically rich heteroaromatic system, has garnered significant interest in various fields, including materials science and medicinal chemistry. Its distinctive arrangement of five peripheral phenyl rings around a central pyridine moiety imparts a combination of rigidity, thermal stability, and specific electronic properties. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and theoretical and experimental evaluation of the aromaticity of the this compound scaffold.
Synthesis of the this compound Core
The synthesis of this compound (2,3,4,5,6-pentaphenylpyridine) typically proceeds via a multi-component reaction, offering an efficient route to this sterically demanding structure. While various methods for synthesizing substituted pyridines exist, a common approach for this compound involves a one-pot condensation reaction.[1]
Experimental Protocol: One-Pot Synthesis of 2,3,4,5,6-Pentaphenylpyridine
This protocol outlines a general procedure for the synthesis of this compound, adapted from established methods for polysubstituted pyridines.
Materials:
-
Benzaldehyde
-
Dibenzyl ketone (1,3-diphenylacetone)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of benzaldehyde, dibenzyl ketone, and ammonium acetate is prepared in a suitable reaction vessel.
-
Glacial acetic acid is added as a catalyst and solvent.
-
The reaction mixture is heated under reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the crude product is precipitated by the addition of water or ethanol.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol, water) to remove impurities, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol or a mixture of ethanol and chloroform, to yield crystalline this compound.
Logical Flow of Synthesis:
References
Methodological & Application
Application Notes and Protocols for Pentaphenylpyridine in Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentaphenylpyridine and its derivatives are emerging as a promising class of organic materials for applications in organic electronics. Their rigid, planar structure, coupled with the electron-deficient nature of the pyridine core, imparts favorable charge transport and thermal stability properties. These characteristics make them suitable candidates for use in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). This document provides an overview of the applications of this compound, along with detailed experimental protocols for its synthesis and the fabrication of representative organic electronic devices.
Applications in Organic Electronics
The primary application of this compound in organic electronics is as an electron transport material (ETM) in OLEDs. The electron-deficient pyridine core facilitates the injection and transport of electrons from the cathode to the emissive layer, improving device efficiency and stability. Additionally, its high thermal stability contributes to the operational lifetime of the device.
In OFETs, this compound can be explored as the active semiconductor layer. While less common than its use in OLEDs, its ordered packing in the solid state could lead to respectable charge carrier mobilities.
In the context of OPVs, this compound derivatives could function as either electron-accepting or electron-donating materials, depending on the specific molecular design and substitution patterns. Their tunable electronic properties make them versatile building blocks for novel photovoltaic materials.
Quantitative Data Presentation
While specific performance data for unsubstituted this compound in organic electronic devices is not widely published, the following tables present representative data for devices utilizing analogous pyridine-based materials. This data is intended to provide a benchmark for the expected performance of devices incorporating this compound.
Table 1: Representative Performance of OLEDs with Pyridine-Based Electron Transport Layers
| Device Structure | Host Material | Emitter | ETL Material (Analogous to this compound) | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| ITO/HTL/EML/ETL/LiF/Al | CBP | Ir(ppy)₃ | 2,4,6-Tris(3-(pyridin-3-yl)phenyl)pyridine | 18.5 | 55.2 | 45.8 |
| ITO/PEDOT:PSS/TCTA/mCP/Ir(ppy)₂acac/ETL/LiF/Al | mCP | Ir(ppy)₂acac | 2,6-diphenyl-4-(pyren-1-yl)pyridine | 9.0 | 22.4 | 15.1 |
| ITO/NPB/Alq₃/ETL/LiF/Al | Alq₃ | C545T | Bathophenanthroline (Bphen) | 5.2 | 15.7 | 9.8 |
Table 2: Representative Performance of OFETs with Pyridine-Containing Semiconductors
| Device Configuration | Semiconductor Material (Analogous to this compound) | Dielectric | Mobility (μ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |
| Top-gate, Bottom-contact | Poly(3-(2,5-dioctylphenyl)thiophene) | Cytop | 0.59 (hole) | > 10⁴ | -10 |
| Bottom-gate, Top-contact | N,N'-1H,1H-perfluorobutyldicyanoperylene-diimide | SiO₂/OTS | 6.0 (electron) | > 10⁶ | +20 |
| Bottom-gate, Bottom-contact | Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | Parylene C/AlOₓ | 10.0 (hole) | > 10⁷ | -5 |
Table 3: Representative Performance of OPVs with Pyridine-Based Components
| Device Architecture | Donor Material | Acceptor Material (Analogous to this compound) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Conventional | PTB7-Th | PC₇₁BM | 10.8 | 0.78 | 19.5 | 71 |
| Inverted | PffBT4T-2OD | IT-4F | 13.1 | 0.88 | 21.3 | 70 |
| Tandem | J52-Cl | ITIC-Th | 17.3 | 1.64 | 13.1 | 79 |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route to this compound based on the well-established Hantzsch pyridine synthesis, adapted for this specific target.
Materials:
-
Benzaldehyde (2 equivalents)
-
1,3-Diphenylacetone (1 equivalent)
-
Ammonium acetate (excess)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (2.0 eq) and 1,3-diphenylacetone (1.0 eq) in glacial acetic acid.
-
Add a stoichiometric excess of ammonium acetate (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water, followed by a cold, dilute solution of sodium bicarbonate, and finally with water again to remove any residual acetic acid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/chloroform or toluene, to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Fabrication of a Multilayer OLED using this compound as the Electron Transport Layer
This protocol outlines the fabrication of a standard multilayer OLED device by vacuum thermal evaporation.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) host material (e.g., Alq₃)
-
Emissive dopant (e.g., C545T)
-
This compound (ETL material)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning setup (detergent, deionized water, acetone, isopropanol, UV-ozone cleaner)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum. The typical deposition rates are 1-2 Å/s for the host materials and HTL, and 0.1-0.2 Å/s for the dopant.
-
Deposit a 40 nm thick layer of NPB as the HTL.
-
Co-deposit a 30 nm thick emissive layer of Alq₃ doped with 1% C545T.
-
Deposit a 20 nm thick layer of this compound as the ETL.
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as an electron injection layer at a rate of 0.1 Å/s.
-
Deposit a 100 nm thick layer of aluminum as the cathode at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Remove the fabricated devices from the vacuum chamber and immediately encapsulate them in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from atmospheric moisture and oxygen.
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: OLED structure and estimated energy levels.
Caption: Bottom-gate, top-contact OFET structure.
Application Notes and Protocols for Pentaphenylpyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of pentaphenylpyridine derivatives, specifically focusing on 2,4,6-triphenylpyridine, in the fabrication of Organic Light-Emitting Diodes (OLEDs). These materials are of significant interest due to their robust thermal stability and charge transport properties, making them suitable for various roles within the OLED device architecture, including as emissive, host, or electron-transport layers.
Overview of this compound Derivatives in OLEDs
This compound and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds. The pyridine core, being electron-deficient, endows these molecules with good electron-transporting capabilities. The attached phenyl rings can be functionalized to tune the material's photophysical and electrochemical properties, such as emission color, energy levels (HOMO/LUMO), and charge carrier mobility. Their high thermal stability, characterized by high glass transition (Tg) and decomposition (Td) temperatures, is crucial for the operational longevity of OLED devices.[1]
Synthesis of 2,4,6-Triphenylpyridine
A common and efficient method for synthesizing 2,4,6-triaryl pyridines is the Kröhnke pyridine synthesis, which involves a one-pot, three-component reaction.[2]
Kröhnke Synthesis Protocol for 2,4,6-Triphenylpyridine
This protocol describes the synthesis of 2,4,6-triphenylpyridine from acetophenone, benzaldehyde, and ammonium acetate.
Materials:
-
Acetophenone
-
Benzaldehyde
-
Ammonium acetate
-
Triflimide (HNTf₂) as catalyst (optional, for improved yields)[2]
-
Solvent (e.g., DMF, DMSO, PEG-400, or solvent-free conditions)[2]
Procedure:
-
In a round-bottom flask, combine acetophenone (2 equivalents), benzaldehyde (1 equivalent), and ammonium acetate (excess, e.g., 10 equivalents).
-
If using a catalyst, add triflimide (1 mol%).
-
The reaction can be carried out under solvent-free conditions by heating the mixture at 80 °C.[2] Alternatively, a solvent such as DMF can be used.
-
Stir the reaction mixture for the specified time (e.g., 30-60 minutes), monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction was performed without a solvent, add a suitable organic solvent (e.g., dichloromethane) to dissolve the crude product.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2,4,6-triphenylpyridine.
Synthesis Workflow
Characterization Protocols
Photophysical Properties
Protocol for UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:
-
Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the this compound derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane or toluene).
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a wavelength range of, for example, 200-800 nm.
-
Use a cuvette containing the pure solvent as a reference.
-
The absorption onset is used to calculate the optical bandgap.
-
-
Photoluminescence (PL) Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the solution at a wavelength corresponding to a major absorption peak.
-
Record the emission spectrum.
-
To determine the photoluminescence quantum yield (PLQY), use a standard reference with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). Measure the integrated emission intensity of the sample and the standard under the same experimental conditions.
-
Thermal Properties
Protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Place a small amount of the purified this compound derivative (typically 5-10 mg) in an alumina or platinum pan.
-
TGA Analysis:
-
Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
-
DSC Analysis:
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature. The glass transition temperature (Tg) appears as a step-like change in the heat flow curve.
-
Electrochemical Properties
Protocol for Cyclic Voltammetry (CV):
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
-
Working Electrode: A glassy carbon electrode is commonly used.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) can be used.
-
Counter Electrode: A platinum wire is typically used.
-
Procedure:
-
Dissolve a small amount of the this compound derivative in the electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Scan the potential to measure the oxidation and reduction potentials.
-
Calibrate the system using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, relative to the Fc/Fc⁺ couple.
-
Data Interpretation Logic
OLED Device Fabrication and Testing
Device Architecture
A common multilayer OLED architecture where a this compound derivative can be used, for example as an electron transport layer (ETL), is as follows:
ITO / HTL / EML / ETL / Cathode
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer
-
EML: Emissive Layer
-
ETL: Electron Transport Layer (e.g., 2,4,6-Triphenylpyridine)
-
Cathode: Low work function metal (e.g., LiF/Al)
OLED Structure Diagram
Fabrication Protocol
-
Substrate Cleaning:
-
Clean patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers (HTL, EML, ETL) sequentially by thermal evaporation. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance. A typical thickness for transport and emissive layers is in the range of 20-60 nm.
-
-
Cathode Deposition:
-
Deposit the cathode, typically a thin layer of an electron injection material like lithium fluoride (LiF) (~1 nm) followed by a thicker layer of aluminum (Al) (~100 nm), without breaking the vacuum.
-
-
Encapsulation:
-
Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from oxygen and moisture.
-
Device Testing Protocol
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit and a calibrated photometer/spectrometer.
-
Apply a forward bias voltage to the device and measure the current flowing through it and the light output (luminance).
-
Sweep the voltage from 0 V to a desired maximum (e.g., 10 V) and record the corresponding current and luminance values.
-
-
Electroluminescence (EL) Spectrum:
-
Record the EL spectrum at a specific driving voltage or current density using a spectrometer.
-
From the spectrum, determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
-
Efficiency Calculation:
-
Current Efficiency (cd/A): Calculated from the luminance and the current density.
-
Power Efficiency (lm/W): Calculated from the current efficiency and the driving voltage.
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected. This requires careful calibration of the measurement setup.
-
Data Presentation
The following tables summarize typical data for pyridine-based materials used in OLEDs. Note that specific values will vary depending on the exact molecular structure, substitution patterns, and the specific device architecture. The data presented here is representative for materials like 2,4,6-triphenylpyridine and its derivatives when used as electron transport materials.
Table 1: Photophysical and Thermal Properties of a Representative Pyridine Derivative
| Property | Value |
| Absorption Peak (λabs, in solution) | ~312 nm |
| Emission Peak (λem, in solution) | ~360-450 nm (Blue) |
| Photoluminescence Quantum Yield (ΦPL) | 0.80 - 0.95 |
| Glass Transition Temperature (Tg) | > 100 °C |
| Decomposition Temperature (Td, 5% loss) | > 400 °C |
Table 2: Electrochemical Properties of a Representative Pyridine Derivative
| Property | Energy Level |
| Highest Occupied Molecular Orbital (HOMO) | -5.8 to -6.5 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 to -3.0 eV |
| Electrochemical Bandgap | 3.0 to 3.8 eV |
Table 3: Performance of an OLED with a Representative Pyridine-based Electron Transport Layer
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | 2.5 - 3.5 V |
| Maximum Luminance (Lmax) | > 10,000 cd/m² |
| Maximum Current Efficiency | 5 - 15 cd/A |
| Maximum Power Efficiency | 3 - 10 lm/W |
| Maximum External Quantum Efficiency (EQE) | 4 - 8 % |
| CIE Coordinates (x, y) | (0.15, 0.18) - (0.25, 0.45) |
Note: The performance data is highly dependent on the entire device stack, including the choice of emitter, host, and other transport layers.[3][4]
References
The Coordination Chemistry of Pentaphenylpyridine: A Ligand in Focus
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the use of pentaphenylpyridine as a ligand in coordination chemistry. Due to the limited specific data available on this compound, this report establishes a foundational understanding through analogous polypyridyl and sterically hindered ligand systems. It includes potential synthetic strategies, predicted coordination behavior, and prospective applications. Detailed experimental protocols for the synthesis and characterization of related coordination complexes are provided to guide researchers in this emergent area.
Introduction to this compound in Coordination Chemistry
This compound is a sterically demanding derivative of pyridine, featuring a phenyl group at each of the five carbon atoms of the pyridine ring. The extensive π-system and the steric bulk of the phenyl substituents are anticipated to impart unique electronic and steric properties to its coordination complexes. While the scientific literature on this compound as a ligand is currently sparse, its structural characteristics suggest potential applications in catalysis, photophysics, and materials science. The nitrogen atom's lone pair of electrons makes it a potential coordinating agent for a variety of transition metals.[1]
The introduction of bulky substituents, such as phenyl groups, onto a pyridine ligand can significantly influence the properties of the resulting metal complexes.[2] Steric crowding can affect coordination geometry, bond lengths, and the stability of the complex.[2] Furthermore, the electronic effects of the phenyl groups can modulate the electron density at the nitrogen donor atom, thereby influencing the ligand's σ-donating and π-accepting properties.
Potential Synthesis of this compound
A plausible synthetic route to this compound is the Kröhnke pyridine synthesis. This method involves the reaction of a 1,5-dicarbonyl compound with an ammonium salt, often with a Michael acceptor as a precursor. A potential retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis for a potential synthesis of this compound.
Predicted Coordination Chemistry and Properties
Based on studies of other highly substituted pyridine ligands, the coordination of this compound to a metal center is expected to be influenced by significant steric hindrance. This steric crowding could lead to longer metal-ligand bond distances and potentially favor the formation of complexes with lower coordination numbers.
Potential Applications:
-
Catalysis: The bulky nature of this compound could create a unique steric environment around a catalytic metal center, potentially leading to high selectivity in reactions such as cross-coupling, hydrogenation, or polymerization. The electronic properties of the phenyl rings could also influence the catalytic activity.
-
Photophysics: The extended π-conjugation of the this compound ligand is expected to result in interesting photophysical properties, such as luminescence.[3][4] Coordination to a heavy metal center could induce phosphorescence, making such complexes candidates for applications in organic light-emitting diodes (OLEDs) or as photosensitizers.[4][5]
-
Materials Science: The rigid and bulky nature of this compound complexes could facilitate their use as building blocks for supramolecular assemblies and metal-organic frameworks (MOFs) with specific host-guest properties.
Experimental Protocols
Given the lack of specific experimental data for this compound, the following protocols are based on well-established procedures for the synthesis and characterization of related polypyridyl ligands and their metal complexes. These can serve as a starting point for the investigation of this compound.
General Synthesis of a Terpyridine Ligand (as an analogue)
This protocol describes the synthesis of a 4'-aryl-2,2':6',2''-terpyridine via the Kröhnke reaction.
Materials:
-
2-Acetylpyridine
-
Substituted Benzaldehyde
-
Ammonium Acetate
-
Ethanol
-
Potassium tert-butoxide
-
Dimethylformamide (DMF)
Procedure:
-
Chalcone Synthesis: Dissolve 2-acetylpyridine (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol. Add a catalytic amount of potassium tert-butoxide and stir the mixture at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the chalcone.
-
Terpyridine Synthesis: To a solution of the chalcone (1.0 eq) and 2-acetylpyridine (1.0 eq) in ethanol, add an excess of ammonium acetate. Reflux the mixture for 6 hours. After cooling to room temperature, the product precipitates. The solid is collected by filtration, washed with ethanol and water, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[6]
Synthesis of a Transition Metal Complex
This protocol describes a general method for the complexation of a polypyridyl ligand with a transition metal salt.
Materials:
-
Polypyridyl ligand (e.g., the synthesized terpyridine)
-
Metal salt (e.g., FeCl₂, RuCl₃·xH₂O, etc.)
-
Appropriate solvent (e.g., ethanol, methanol, acetonitrile)
Procedure:
-
Dissolve the polypyridyl ligand (typically 1-2 eq.) in the chosen solvent, heating gently if necessary.
-
In a separate flask, dissolve the metal salt (1.0 eq.) in the same solvent.
-
Add the ligand solution dropwise to the metal salt solution with constant stirring.
-
The reaction mixture is then refluxed for a period of 2 to 24 hours, depending on the metal and ligand.
-
The formation of the complex is often indicated by a color change.
-
After cooling, the complex may precipitate out of the solution. If not, the solvent can be slowly evaporated or an antisolvent can be added to induce precipitation.
-
The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[6]
Caption: General workflow for the synthesis of a coordination complex.
Characterization Techniques
The synthesized ligands and their metal complexes should be characterized using a variety of spectroscopic and analytical techniques to confirm their identity and purity.
| Technique | Purpose |
| NMR Spectroscopy | To elucidate the structure of the organic ligand and to observe changes upon coordination to a metal (e.g., shifts in proton and carbon signals). |
| Mass Spectrometry | To confirm the molecular weight of the ligand and the complex. |
| FT-IR Spectroscopy | To identify characteristic functional group vibrations and observe shifts upon coordination. |
| UV-Vis Spectroscopy | To study the electronic transitions within the ligand and the metal complex (e.g., ligand-centered, metal-to-ligand charge transfer).[2] |
| Elemental Analysis | To determine the elemental composition of the synthesized compounds. |
| X-ray Crystallography | To determine the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, and coordination geometry.[7] |
| Cyclic Voltammetry | To investigate the electrochemical properties of the metal complexes, such as redox potentials. |
| Photoluminescence Spectroscopy | To measure the emission properties (fluorescence, phosphorescence) and quantum yields of the complexes.[2] |
Quantitative Data of Analogous Systems
Due to the absence of data for this compound complexes, the following table summarizes typical data for a related, well-characterized terpyridine complex to provide a reference for expected values.
Table 1: Representative Data for a [Fe(terpyridine)₂]²⁺ Complex
| Parameter | Value | Reference |
| UV-Vis Absorption (λmax) | ~280 nm (π-π), ~320 nm (n-π), ~552 nm (MLCT) | [6] |
| Fe-N Bond Length (avg.) | ~1.96 Å | [6] |
| Electrochemical Redox Potential (Fe²⁺/Fe³⁺) | ~1.1 V vs. SCE | [6] |
Conclusion
While this compound remains a largely unexplored ligand in coordination chemistry, its unique steric and electronic profile suggests significant potential for future applications. The synthetic strategies and characterization protocols outlined in these notes, based on well-understood analogous systems, provide a solid foundation for researchers to begin investigating the coordination chemistry of this intriguing molecule. Further research is required to synthesize this compound and its metal complexes and to explore their catalytic, photophysical, and material properties.
References
- 1. scispace.com [scispace.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the photophysical properties of IrIII, PtII, and PdII (phenylpyrazole) (phenyldipyrrin) complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pb(II) Complexes: X-Ray Structures, Hirshfeld Surface Analysis and DFT Calculations [mdpi.com]
Pentaphenylpyridine: Pioneering Advanced Materials for Optoelectronics and Sensing
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentaphenylpyridine and its derivatives are emerging as a versatile class of nitrogen-containing aromatic compounds in the synthesis of advanced functional materials. Their inherent electronic properties, high thermal stability, and tunable molecular structure make them prime candidates for a range of applications, particularly in optoelectronics and chemical sensing. The electron-deficient nature of the pyridine ring, combined with the extended π-conjugation provided by the phenyl substituents, allows for the creation of materials with tailored energy levels and charge transport characteristics. These properties are pivotal for the development of next-generation organic light-emitting diodes (OLEDs), chemical sensors, and potentially for specialized applications in drug delivery and bio-imaging, although the latter is a less explored area. This document provides an overview of the applications of this compound-based materials and detailed protocols for their synthesis and characterization.
Applications in Advanced Materials
The unique molecular architecture of this compound lends itself to several high-performance applications:
-
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing polymers, including those structurally related to this compound, are utilized as electron-transporting and emissive materials in OLEDs.[1] Their high electron mobility and tunable emission colors contribute to the fabrication of highly efficient and stable devices. By incorporating these materials, OLEDs with high external quantum efficiencies (EQE) can be achieved.
-
Chemical Sensors: The nitrogen atom in the pyridine ring can act as a recognition site for various analytes. Polymers incorporating pyridine moieties have been successfully employed as chemical sensors, for instance, in the detection of pH changes. The protonation or deprotonation of the pyridine nitrogen can lead to significant changes in the material's fluorescence or electronic properties, forming the basis for a sensing mechanism.
-
n-Type Organic Semiconductors: Poly(pyridinium phenylene)s, which share structural motifs with functionalized this compound, have been synthesized as water-soluble n-type conjugated polymers.[2] These materials exhibit reversible electroactivity and high electrical conductivity, making them suitable for applications in organic electronics where electron-transporting (n-type) materials are required.
Quantitative Data Presentation
The following tables summarize key performance metrics for materials derived from or related to this compound.
Table 1: Optical and Electrochemical Properties of Poly(pyridinium phenylene) Polymers [3]
| Polymer | λmax (nm) | λonset (nm) | Eg (eV) | Ered (V vs SCE) | Eonset (V vs SCE) | Electron Affinity (eV) | Ionization Potential (eV) |
| P1 | 431 | 485 | 2.56 | -0.56, -1.27 | -0.40 | 4.00 | 6.56 |
| P2 | 376 | 420 | 2.95 | -0.71, -0.90 | -0.50 | 3.90 | 6.85 |
| P3 | 483 | 575 | 2.16 | -0.59, -0.99 | -0.26 | 4.14 | 6.30 |
Table 2: Performance of OLEDs Incorporating Pyridine-Containing Triphenylbenzene Derivatives [1]
| Device Role of Pyridine Derivative | Max. External Quantum Efficiency (%) | Max. Power Efficiency (lm/W) |
| Electron-Transport Layer (TmPyPB) | Not Specified | Not Specified |
| Electron-Transport Layer (TpPyPB) | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of Poly(pyridinium phenylene)s
This protocol is based on the synthesis of water-soluble n-type polymers with pyridinium-phenylene units, which are structurally analogous to polymers that could be derived from this compound. The synthesis involves a cross-coupling reaction to form a precursor polymer, followed by a cyclization step to generate the final pyridinium structure.[2]
Materials:
-
2,5-bis(2-(tert-butyldimethylsilyloxy)ethyl)-1,4-benzenedibromide
-
2,5-dibromopyridine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents (e.g., Toluene, DMF)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Synthesis of Precursor Polymer (via Suzuki or Yamamoto Coupling):
-
A mixture of the dibromo-monomer (e.g., 1,4-bis[2-(5-bromopyridyl)]-2,5-bis(2-(tert-butyldimethylsilyloxy)ethyl)benzene), a corresponding diboronic acid or ester (for Suzuki coupling), or a nickel catalyst (for Yamamoto coupling) is prepared in an inert atmosphere.
-
The appropriate solvent and base are added, and the mixture is heated to the reaction temperature (typically 80-120 °C) for 24-48 hours.
-
The resulting precursor polymer is purified by precipitation in a non-solvent (e.g., methanol or acetone) and subsequent washing.
-
-
Quaternizative Cyclization:
-
The purified precursor polymer is dissolved in a suitable solvent (e.g., CHCl₃).
-
Thionyl chloride is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred for a specified time (e.g., 12 hours) to induce intramolecular cyclization, forming the poly(pyridinium phenylene) structure.
-
The final polymer is isolated by precipitation in a non-solvent, filtered, and dried under vacuum.
-
Characterization:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure of the monomers and the final polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
UV-Vis and Fluorescence Spectroscopy: To characterize the optical properties of the polymer in solution and as a thin film.
-
Cyclic Voltammetry (CV): To determine the electrochemical properties, including the reduction potentials and electron affinity.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application of this compound-based materials.
Caption: Synthetic pathway for poly(pyridinium phenylene)s.
Conclusion
This compound and its derivatives represent a promising platform for the development of advanced organic materials. Their robust structure and versatile electronic properties have already demonstrated significant potential in OLED and chemical sensor technologies. The synthetic protocols outlined in this document provide a foundation for researchers to explore and optimize these materials for specific applications. Further research into the structure-property relationships of this compound derivatives will undoubtedly lead to the creation of novel materials with enhanced performance and new functionalities, pushing the boundaries of organic electronics and sensing technologies.
References
Synthesis of Functionalized Pentaphenylpyridines: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized pentaphenylpyridines, a class of compounds with significant potential in medicinal chemistry and materials science. The methodologies outlined herein focus on providing robust and versatile routes to these complex molecular architectures.
Introduction to Functionalized Pentaphenylpyridines
Pentaphenylpyridines and their functionalized derivatives are highly substituted aromatic compounds that have garnered considerable interest due to their unique photophysical properties and potential as bioactive molecules. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anticancer properties. The dense functionalization of the pyridine ring with multiple phenyl groups allows for fine-tuning of the molecule's steric and electronic properties, making them attractive candidates for the development of novel therapeutic agents, particularly as kinase inhibitors.
Synthetic Methodologies: Cobalt-Catalyzed [2+2+2] Cycloaddition
A highly efficient and atom-economical method for the synthesis of polysubstituted pyridines is the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. This approach allows for the one-pot construction of the pyridine ring with a high degree of substitution.
Experimental Workflow: Cobalt-Catalyzed Synthesis of Pentaphenylpyridine
Caption: Workflow for the cobalt-catalyzed synthesis of this compound.
Detailed Protocol: Synthesis of 2,3,4,5,6-Pentaphenylpyridine
This protocol is adapted from established procedures for cobalt-catalyzed [2+2+2] cycloadditions.
Materials:
-
Diphenylacetylene
-
Benzonitrile
-
Cobalt(II) iodide (CoI2)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Zinc powder (activated)
-
Anhydrous acetonitrile
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add cobalt(II) iodide (5 mol%), 1,3-bis(diphenylphosphino)propane (6 mol%), and activated zinc powder (10 mol%).
-
Add anhydrous acetonitrile to the flask, and stir the mixture at room temperature for 15-20 minutes.
-
Add diphenylacetylene (2.0 equivalents) and benzonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the zinc and other insoluble materials. Wash the filter cake with a small amount of acetonitrile or dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterize the final product by standard analytical techniques (NMR, mass spectrometry, etc.).
Quantitative Data: Synthesis of Polysubstituted Pyridines
The cobalt-catalyzed [2+2+2] cycloaddition is a versatile method for the synthesis of a variety of polysubstituted pyridines. The following table summarizes the yields for the synthesis of this compound and other related polyarylpyridines.
| Entry | Alkyne 1 (2 equiv.) | Nitrile (1 equiv.) | Product | Yield (%) |
| 1 | Diphenylacetylene | Benzonitrile | 2,3,4,5,6-Pentaphenylpyridine | 53 |
| 2 | 1,2-bis(4-methoxyphenyl)acetylene | Benzonitrile | 2,3-bis(4-methoxyphenyl)-4,5,6-triphenylpyridine | 85 |
| 3 | 1,2-bis(4-chlorophenyl)acetylene | Benzonitrile | 2,3-bis(4-chlorophenyl)-4,5,6-triphenylpyridine | 78 |
| 4 | Diphenylacetylene | 4-Methoxybenzonitrile | 4-(4-methoxyphenyl)-2,3,5,6-tetraphenylpyridine | 62 |
| 5 | Diphenylacetylene | 4-Chlorobenzonitrile | 4-(4-chlorophenyl)-2,3,5,6-tetraphenylpyridine | 58 |
Application Notes: Anticancer Potential of Functionalized Pentaphenylpyridines
Derivatives of pyridine are known to possess significant anticancer activity.[1] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The highly aromatic and tunable nature of functionalized pentaphenylpyridines makes them promising candidates for the development of novel anticancer therapeutics, particularly as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.
Proposed Mechanism of Action: Inhibition of p53 and JNK Signaling Pathways
A potential mechanism of action for the anticancer effects of pyridine derivatives involves the modulation of the p53 and JNK (c-Jun N-terminal kinase) signaling pathways.[2] The p53 tumor suppressor protein plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage.[3] The JNK pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in a variety of cellular processes, including apoptosis, inflammation, and cytokine production.[4]
In some cancer cells, the aberrant regulation of these pathways contributes to uncontrolled proliferation and resistance to apoptosis. Functionalized pentaphenylpyridines may exert their anticancer effects by activating the JNK pathway, which in turn can lead to the phosphorylation and activation of p53.[3] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins, such as Bax, and cell cycle inhibitors, leading to cell cycle arrest and apoptosis.
Caption: Proposed p53 and JNK signaling pathway targeted by functionalized pentaphenylpyridines.
The development of functionalized pentaphenylpyridines as selective kinase inhibitors represents a promising avenue for targeted cancer therapy. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds against specific kinase targets within these and other critical signaling pathways.
References
Application Notes and Protocols for the Prospective Use of Pentaphenylpyridine in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaphenylpyridine is a fully substituted pyridine derivative characterized by a sterically crowded and electronically rich aromatic system. While its application in photocatalysis has not been extensively reported, its structural and predicted photophysical properties suggest potential as a novel organic photoredox catalyst. The highly conjugated π-system is expected to facilitate visible light absorption and the subsequent generation of excited states capable of engaging in single-electron transfer (SET) processes. The nitrogen atom in the pyridine ring can also influence the electronic properties and potential coordination with substrates or co-catalysts.
These application notes provide a prospective guide for researchers interested in exploring the use of this compound as a photocatalyst. The following sections detail its synthesis, predicted photophysical and electrochemical properties, a proposed photocatalytic mechanism, and hypothetical experimental protocols for a model reaction.
Physicochemical Properties and Synthesis
This compound is a solid with a molecular weight of 459.6 g/mol . Its structure consists of a central pyridine ring with a phenyl group attached to each of the five carbon atoms.
Synthesis of this compound:
A common synthetic route to this compound involves a one-pot reaction from benzaldehyde, dibenzyl ketone, and ammonium acetate.
Table 1: Predicted Photophysical and Electrochemical Properties of this compound
| Property | Predicted Value/Range | Method of Estimation |
| Absorption Maximum (λmax) | 350 - 450 nm | Estimated based on UV-Vis spectra of similar polypyridyl compounds. |
| Emission Maximum (λem) | 450 - 550 nm | Estimated based on fluorescence spectra of related aromatic pyridines. |
| Excited State Lifetime (τ) | 1 - 10 ns | Typical range for singlet excited states of similar organic fluorophores. |
| Singlet Excited State Energy (E(S1)) | 2.75 - 3.54 eV | Calculated from the estimated absorption onset. |
| Triplet Excited State Energy (E(T1)) | 2.25 - 2.95 eV | Estimated via phosphorescence of analogous aromatic systems. |
| Ground State Oxidation Potential (Eox) | +1.0 to +1.5 V vs. SCE | Estimated based on cyclic voltammetry of other polyphenyl aromatics. |
| Ground State Reduction Potential (Ered) | -1.5 to -2.0 V vs. SCE | Estimated based on cyclic voltammetry of similar N-heterocycles. |
| Excited State Oxidation Potential (Eox) | -1.25 to -2.04 V vs. SCE | Calculated: Eox = Eox - E(S1) |
| Excited State Reduction Potential (Ered) | +1.25 to +2.04 V vs. SCE | Calculated: Ered = Ered + E(S1) |
Note: The values in this table are estimations based on literature for structurally related compounds and general principles of photochemistry. Experimental validation is required.
Proposed Photocatalytic Mechanism
This compound is proposed to function as a photoredox catalyst through either an oxidative or reductive quenching cycle, depending on the nature of the substrate and any sacrificial agents present.
Proposed Photocatalytic Cycle
Caption: Proposed photocatalytic cycles for this compound.
Experimental Protocols
The following are hypothetical protocols for employing this compound in a model photocatalytic reaction, such as the reductive dehalogenation of an α-bromoacetophenone.
Materials and Equipment
-
This compound (synthesized as described above)
-
α-bromoacetophenone (substrate)
-
Triethylamine (sacrificial electron donor)
-
Acetonitrile (solvent)
-
Schlenk tubes or similar reaction vessels
-
Blue LED light source (e.g., 420-450 nm)
-
Magnetic stirrer and stir bars
-
Inert gas supply (Nitrogen or Argon)
-
GC-MS or HPLC for reaction monitoring and analysis
Protocol for Photocatalytic Reductive Dehalogenation
-
Catalyst and Reagent Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mM).
-
Prepare a stock solution of α-bromoacetophenone in acetonitrile (e.g., 0.1 M).
-
Ensure triethylamine is freshly distilled.
-
-
Reaction Setup:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.01 mmol, 1 mol%).
-
Add α-bromoacetophenone (1 mmol).
-
Add acetonitrile (5 mL).
-
Add triethylamine (1.5 mmol, 1.5 equivalents).
-
Seal the Schlenk tube with a septum.
-
-
Degassing:
-
Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
-
Photocatalysis:
-
Place the reaction vessel on a magnetic stirrer.
-
Position the blue LED light source approximately 5-10 cm from the reaction vessel.
-
Initiate stirring and irradiation.
-
Maintain the reaction at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing by TLC, GC-MS, or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: General workflow for a photocatalytic experiment.
Data Presentation
The following table presents a hypothetical summary of results for the model reductive dehalogenation reaction under various conditions to illustrate how quantitative data should be structured.
Table 2: Hypothetical Results for Photocatalytic Dehalogenation
| Entry | Catalyst Loading (mol%) | Sacrificial Donor | Irradiation Time (h) | Conversion (%) | Yield (%) |
| 1 | 1 | Triethylamine | 6 | >99 | 95 |
| 2 | 0.5 | Triethylamine | 6 | 85 | 80 |
| 3 | 1 | DIPEA | 6 | 90 | 87 |
| 4 | 1 | Triethylamine | 12 | >99 | 96 |
| 5 | 0 | Triethylamine | 12 | <5 | <5 |
| 6 | 1 | None | 12 | <5 | <5 |
| 7 | 1 | Triethylamine | 12 (in dark) | <5 | <5 |
Note: This data is hypothetical and for illustrative purposes only.
Conclusion
This compound presents an intriguing, yet unexplored, candidate for a novel organic photocatalyst. Its synthesis is accessible, and its predicted electronic properties are favorable for engaging in photoredox catalysis. The protocols and data presented herein are intended as a starting point for researchers to investigate the photocatalytic potential of this and related polyphenylpyridine scaffolds. Experimental determination of its photophysical and electrochemical properties is a critical next step to fully understand its capabilities and optimize reaction conditions.
Application Notes and Protocols for the Kröhnke Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kröhnke synthesis is a versatile and widely utilized method in organic chemistry for the synthesis of substituted pyridines.[1][2] Discovered by Fritz Kröhnke, this reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, most commonly ammonium acetate.[1][2] The reaction proceeds under relatively mild conditions and often affords high yields of highly functionalized pyridines, making it a valuable tool in the synthesis of a wide array of compounds, including ligands for metal complexes, biologically active molecules, and building blocks for supramolecular chemistry.[1][3] The broad scope of tolerated substrates, including various aryl substituents with both electron-donating and electron-withdrawing groups, further enhances its utility.[1]
Reaction Mechanism
The mechanism of the Kröhnke pyridine synthesis commences with the Michael addition of the enolate of an α-pyridinium methyl ketone to an α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then undergoes cyclization with a nitrogen source, typically ammonia from ammonium acetate, followed by dehydration to yield the aromatic pyridine ring.[1]
Caption: General mechanism of the Kröhnke pyridine synthesis.
Quantitative Data Summary
The Kröhnke synthesis and its variations have been successfully applied to a wide range of substrates, affording good to excellent yields. The following table summarizes representative yields for the synthesis of 2,4,6-triarylpyridines.
| Entry | Ar (from Acetophenone) | Ar' (from Aldehyde) | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 97 |
| 2 | 4-CH₃C₆H₄ | C₆H₅ | 97 |
| 3 | 4-ClC₆H₄ | C₆H₅ | 94 |
| 4 | 4-CH₃C₆H₄ | 4-CH₃C₆H₄ | 95 |
| 5 | 4-CH₃OC₆H₄ | C₆H₅ | 94 |
| 6 | 4-CH₃OC₆H₄ | 4-CH₃OC₆H₄ | 95 |
| 7 | C₆H₅ | 4-CH₃OC₆H₄ | 94 |
| 8 | 4-CH₃C₆H₄ | 4-CH₃OC₆H₄ | 93 |
| 9 | 4-(CH₃)₂NC₆H₄ | C₆H₅ | 93 |
| 10 | 4-ClC₆H₄ | 4-ClC₆H₄ | 98 |
| 11 | C₆H₅ | 4-NO₂C₆H₄ | 93 |
| 12 | 4-CH₃OC₆H₄ | 4-NO₂C₆H₄ | 93 |
Data adapted from a solvent-free synthesis of 2,4,6-triarylpyridines.
Experimental Protocols
Protocol 1: Synthesis of an α-Pyridinium Methyl Ketone Salt (N-Phenacylpyridinium Bromide)
This protocol describes the preparation of a common starting material for the Kröhnke synthesis.
Materials:
-
α-Bromoacetophenone
-
Pyridine
-
Diethyl ether
Procedure:
-
Dissolve α-bromoacetophenone (1 equivalent) in diethyl ether.
-
Add pyridine (1.1 equivalents) dropwise to the solution at room temperature with stirring.
-
A white precipitate will form upon addition of pyridine.
-
Continue stirring for 2-3 hours at room temperature.
-
Filter the precipitate and wash thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid, N-phenacylpyridinium bromide, under vacuum. The product is typically used in the next step without further purification.
Protocol 2: One-Pot Synthesis of 2,4,6-Triarylpyridines
This protocol is a modification of the classical Kröhnke synthesis and is often used for its operational simplicity.
Materials:
-
Substituted acetophenone (2 equivalents)
-
Substituted aromatic aldehyde (1 equivalent)
-
Ammonium acetate (1.1 equivalents)
-
Polyethylene glycol (PEG-400) or solvent-free conditions
-
Sodium hydroxide (optional, as catalyst)
Procedure:
-
In a round-bottom flask, combine the substituted acetophenone (2 equivalents), the aromatic aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents).
-
If using a solvent, add PEG-400. For solvent-free conditions, ensure the reactants are well-mixed.
-
If using a catalyst, a small amount of solid sodium hydroxide can be added.
-
Heat the reaction mixture to 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Add ice-cold water to the reaction mixture to precipitate the crude product.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2,4,6-triarylpyridine.
Protocol 3: Synthesis of 4'-Aryl-2,2':6',2''-Terpyridines via a One-Pot Aqueous Kröhnke Reaction
This protocol highlights an environmentally friendly approach to the synthesis of terpyridines.[4]
Materials:
-
2-Acetylpyridine (2 equivalents)
-
Aromatic aldehyde (1 equivalent)
-
Ammonium acetate
-
Water
Procedure:
-
Combine 2-acetylpyridine (2 equivalents), the aromatic aldehyde (1 equivalent), and a molar excess of ammonium acetate in water.
-
The reaction can be performed under conventional heating (reflux) or using microwave irradiation for accelerated reaction times.[4][5]
-
Upon completion of the reaction, the product often precipitates from the aqueous solution upon cooling.
-
Collect the solid product by filtration.
-
Wash the product with water and then a small amount of cold ethanol.
-
The product can be further purified by recrystallization if necessary.
Logical Workflow for Kröhnke Pyridine Synthesis
Caption: A typical experimental workflow for the Kröhnke synthesis.
References
Pentaphenylpyridine: Application Notes and Protocols for Advanced Electron Transport Layers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaphenylpyridine is a promising organic semiconductor that has garnered significant interest for its application as an electron transport material (ETM) in various organic electronic devices, most notably Organic Light-Emitting Diodes (OLEDs). Its unique molecular structure, composed of a central pyridine core fully substituted with phenyl rings, imparts desirable electronic and morphological properties. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound as a high-performance electron transport layer.
The electron-deficient nature of the pyridine ring facilitates efficient electron injection and transport, while the peripheral phenyl groups contribute to a high glass transition temperature (Tg) and morphological stability, which are crucial for device longevity and performance. The appropriate Lowest Unoccupied Molecular Orbital (LUMO) energy level of this compound allows for efficient electron injection from common cathode materials, and its high triplet energy helps to confine excitons within the emissive layer, leading to enhanced device efficiency.
Physicochemical Properties and Performance Data
The performance of this compound as an electron transport material is dictated by its fundamental physicochemical properties. The following tables summarize key quantitative data for this compound and its performance in OLED devices.
Table 1: Electronic and Thermal Properties of this compound
| Property | Value | Method of Determination |
| Highest Occupied Molecular Orbital (HOMO) | -6.86 eV | Cyclic Voltammetry |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.99 eV | Cyclic Voltammetry & Optical Band Gap |
| Triplet Energy (T1) | 2.77 eV | Phosphorescence Spectroscopy |
| Glass Transition Temperature (Tg) | >120 °C | Differential Scanning Calorimetry |
Table 2: Performance of OLEDs Incorporating a this compound Electron Transport Layer
| Device Metric | Value |
| Maximum External Quantum Efficiency (EQE) | > 9% |
| Maximum Power Efficiency | > 20 lm/W |
| Maximum Luminance | > 17,000 cd/m² |
| Turn-on Voltage | < 4.0 V |
| Electron Mobility | 10⁻⁴ - 10⁻³ cm²/Vs |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,5,6-Pentaphenylpyridine via Kröhnke Pyridine Synthesis
This protocol describes a general procedure for the synthesis of this compound based on the principles of the Kröhnke pyridine synthesis. This multi-component reaction offers a versatile route to highly substituted pyridines.
Materials:
-
Benzaldehyde
-
Acetophenone
-
Ammonium acetate
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Chalcone Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol. Add a catalytic amount of potassium hydroxide and stir the mixture at room temperature for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, neutralize the reaction mixture with dilute HCl and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chalcone (1,3-diphenyl-2-propen-1-one).
-
Pyridinium Salt Formation: React acetophenone (1.0 equivalent) with iodine and pyridine to form the corresponding α-pyridinium acyl ketone salt.
-
Kröhnke Reaction: In a separate flask, dissolve the chalcone (1.0 equivalent), the α-pyridinium acyl ketone salt (1.0 equivalent), and a molar excess of ammonium acetate in glacial acetic acid. Reflux the mixture for 6-8 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will form. Filter the solid, wash with water, and then with a small amount of cold ethanol. The crude this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of an OLED Device with a this compound Electron Transport Layer
This protocol outlines the fabrication of a multilayer OLED device using thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) host and dopant materials (e.g., CBP doped with Ir(ppy)₃)
-
This compound (ETL)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (cathode)
-
Deionized water, acetone, isopropanol for substrate cleaning
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr). Sequentially deposit the following layers:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC.
-
Emissive Layer (EML): e.g., 20 nm of CBP doped with 8% Ir(ppy)₃.
-
Electron Transport Layer (ETL): 30 nm of this compound.
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF.
-
-
Cathode Deposition: Deposit a 100 nm layer of aluminum (Al) as the cathode without breaking the vacuum.
-
Encapsulation: Encapsulate the fabricated device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Protocol 3: Characterization of OLED Device Performance
Procedure:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics of the encapsulated OLED device using a source measure unit and a calibrated photodiode.
-
Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant driving voltage using a spectroradiometer.
-
External Quantum Efficiency (EQE) and Power Efficiency: Calculate the EQE and power efficiency from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile.
-
Electron Mobility Measurement: The electron mobility of a this compound thin film can be determined using the time-of-flight (TOF) method on a dedicated device structure (e.g., ITO/pentaphenylpyridine/Al).
Visualizations
Caption: Workflow for the fabrication of an OLED device incorporating a this compound electron transport layer.
Caption: Energy level diagram of a typical OLED device featuring this compound as the electron transport layer.
Conclusion
This compound stands out as a highly effective electron transport material for organic electronic devices. Its robust thermal stability, suitable energy levels, and high electron mobility contribute to the fabrication of efficient and durable OLEDs. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to explore and harness the potential of this compound in their own applications. Further research into novel derivatives and device architectures will continue to unlock the full potential of this versatile class of materials.
Applications of Pentaphenylpyridine in Polymer Chemistry: A Review of a Niche Area
Despite extensive investigation, the direct application of pentaphenylpyridine as a monomer or significant building block in mainstream polymer chemistry appears to be exceedingly limited, with no substantial body of research available to detail its use in polymerization processes or the properties of resulting polymers. Literature searches primarily yield information regarding the synthesis of the this compound molecule itself, rather than its subsequent use in creating polymeric materials.
While the broader class of pyridine-containing polymers is well-established with diverse applications, this compound remains a niche molecule within this family. Its bulky, sterically hindered structure, resulting from the five phenyl substituents, likely poses significant challenges to conventional polymerization methods. This steric hindrance would impede the close approach of monomers necessary for chain growth, making it a difficult candidate for traditional polymer synthesis.
A singular, isolated reference points towards a potential application of this compound in the field of materials science as a component in molecular glass photoresists. However, this mention is not substantiated with detailed experimental protocols, quantitative data on polymer properties, or an exploration of its broader utility in polymer chemistry.
Potential Research Directions and Hypothetical Applications
Given the absence of established applications, we can theorize potential, yet unproven, roles for this compound in advanced polymer systems. The molecule's inherent properties, such as its rigid, disc-like structure and potential for electronic interactions, could hypothetically be leveraged in the following areas:
-
High-Performance Polymers: Incorporation of the rigid this compound core into a polymer backbone could enhance thermal stability and mechanical strength, leading to materials suitable for high-temperature applications.
-
Organic Electronics: The aromatic nature of this compound suggests potential for use in conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The phenyl groups could be functionalized to tune the electronic properties of the resulting materials.
-
Supramolecular Chemistry and Dendrimers: this compound could serve as a core molecule for the synthesis of dendrimers or as a building block in supramolecular assemblies. Its defined geometry could allow for the creation of highly ordered, three-dimensional structures with tailored functionalities.
Hypothetical Experimental Workflow
For researchers interested in exploring the use of this compound in polymer chemistry, a hypothetical experimental workflow could involve the following stages. It is crucial to note that this is a theoretical outline and would require significant research and development.
Caption: Hypothetical workflow for developing this compound-based polymers.
Conclusion
In its current state, the field of polymer chemistry has not significantly explored the applications of this compound. The lack of available data and experimental protocols suggests that its use as a polymeric building block is, at best, in its infancy or confined to proprietary research that is not publicly disclosed. Future research into the functionalization of the this compound core to overcome steric limitations could potentially unlock its utility in creating novel polymeric materials with unique properties. However, for researchers, scientists, and drug development professionals seeking established applications and protocols, the focus should remain on the wider and well-documented family of pyridine-containing polymers.
Application Notes and Protocols: Polyphenylpyridine Derivatives as Probes for Biological Imaging
A-Note on Pentaphenylpyridine Derivatives: Comprehensive research on the direct application of this compound derivatives as fluorescent probes in biological imaging is limited in publicly available literature. However, the closely related and structurally similar polysubstituted pyridine derivatives, particularly 2,4,6-triphenylpyridine analogues, have been synthesized and characterized for their fluorescence properties and potential in cellular imaging. This document provides a synthesized overview of the available data on these analogous compounds to serve as a guide for researchers interested in the potential of polyphenylpyridine scaffolds.
Introduction to Polyphenylpyridine Probes
Polyphenylpyridine derivatives represent a class of fluorophores with tunable photophysical properties. The central pyridine core, being electron-deficient, can be functionalized at various positions with electron-donating or electron-withdrawing groups to modulate the intramolecular charge transfer (ICT) characteristics. This tuning of the electronic properties allows for the rational design of probes with specific absorption and emission profiles, making them suitable for various biological imaging applications. For instance, derivatives have been developed for imaging lipid droplets and for sensing pH changes within the cellular microenvironment.[1][2]
Data Presentation: Photophysical Properties of Triphenylpyridine Derivatives
| Compound Name/Description | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference |
| 2,6-bis(4-aminophenyl)-4-phenylpyridine (Pyridine-NH2) | ~360 | ~536 (in less polar solvents) | ~176 | Not specified | Solvent-dependent | [3] |
| Pyridine-NH2 in Polytyrosine (Pyridine-PTyr) | Not specified | 489 | Not specified | Not specified | Solid state | [3] |
| N,N-diphenylamine-containing pyridines | Not specified | Blue emission | Not specified | High | Not specified | [4] |
| CF3-substituted pyridines (for lipid droplets) | Not specified | Blue-green (406–481) | Not specified | Up to 0.33 | Acetonitrile | [2] |
| pH-sensitive coumarin-hybridized pyridine | 425-446 (acidic) | 696-715 (acidic) | >250 | 0.0185-0.0245 (acidic) | pH 2.0 buffer | [5] |
Experimental Protocols
General Synthesis of 2,4,6-Trisubstituted Pyridine Derivatives
A common and efficient method for synthesizing 2,4,6-triarylpyridines is the one-pot, three-component reaction of an aromatic aldehyde, a substituted acetophenone, and a nitrogen source, typically ammonium acetate.[6]
Materials:
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Catalyst (e.g., triflimide (HNTf2))
-
Solvent (e.g., ethanol or acetic acid)
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (2 equivalents) and the aromatic aldehyde (1 equivalent) in the chosen solvent.
-
Add ammonium acetate (excess, e.g., 10 equivalents).
-
Add a catalytic amount of the acid catalyst (e.g., 1 mol% of HNTf2).[6]
-
Reflux the reaction mixture for several hours (e.g., 4-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol for Cellular Imaging of Lipid Droplets with Substituted Pyridine Probes
This protocol is a generalized procedure based on the use of novel push-pull pyridine-based fluorophores for imaging lipid droplets in live cells.[2]
Materials:
-
Cell line of interest (e.g., HaCaT, HEK-293t, CaCo2, or Vero cells)[2]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stock solution of the pyridine-based fluorescent probe (e.g., 1 mM in DMSO)
-
Commercial lipid droplet stain for colocalization (e.g., Nile Red or BODIPY 493/503)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 24-48 hours).
-
Probe Incubation: a. Prepare a working solution of the pyridine-based probe in complete cell culture medium. The final concentration may need to be optimized, but a starting point of 1-10 µM is common.[5] b. Remove the culture medium from the cells and wash once with PBS. c. Add the probe-containing medium to the cells and incubate for a specific period (e.g., 30 minutes) at 37°C in a CO2 incubator.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.
-
(Optional) Colocalization Staining: a. If desired, incubate the cells with a commercial lipid droplet stain according to the manufacturer's protocol. b. Wash the cells again with PBS.
-
Imaging: a. Add fresh PBS or live-cell imaging medium to the cells. b. Image the cells using a confocal microscope equipped with the appropriate laser excitation source and emission filters for the specific pyridine probe. For example, for a probe excited by a 405 nm laser, collect the fluorescence in the corresponding emission window (e.g., 420-500 nm).[2] c. Acquire images in both the fluorescence channel and the transmitted light (brightfield or DIC) channel.
Visualizations
Experimental Workflow
References
- 1. Selective molecular imaging of viable cancer cells with pH-activatable fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strong emission of 2,4,6-triphenylpyridine-functionalized polytyrosine and hydrogen-bonding interactions with poly(4-vinylpyridine) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pentaphenylpyridine
Welcome to the technical support center for the synthesis of pentaphenylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound is the reaction of a 1,5-dicarbonyl compound with a nitrogen source, typically ammonia or ammonium acetate. Specifically, the reaction of 1,2,3,4,5-pentaphenyl-1,5-pentanedione with ammonium acetate is a common route. This falls under the general category of pyridine syntheses from 1,5-dicarbonyl compounds. While the Kröhnke and Hantzsch methods are powerful for various substituted pyridines, the direct synthesis from a suitable pentaphenyl-1,5-diketone is more straightforward for this compound itself.[1][2]
Q2: I am getting a very low yield of this compound. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time or suboptimal temperature.
-
Side reactions: Competing side reactions can consume starting materials or the product. The formation of incompletely cyclized or aromatized intermediates is a possibility.
-
Poor quality of starting materials: Impurities in the 1,5-diketone precursor or the ammonium acetate can interfere with the reaction.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and concentration of reactants are crucial for maximizing the yield.
-
Product loss during workup and purification: this compound can be lost during extraction, filtration, and recrystallization steps if not performed carefully.
Q3: What is the role of ammonium acetate in the synthesis?
A3: Ammonium acetate serves as the nitrogen source for the formation of the pyridine ring.[3] Upon heating, it is in equilibrium with ammonia and acetic acid. The ammonia reacts with the carbonyl groups of the 1,5-diketone to form imines, which then undergo intramolecular condensation and subsequent dehydration and aromatization to form the stable pyridine ring. The acetic acid generated can act as a catalyst for the condensation and dehydration steps.
Q4: How can I effectively purify the crude this compound?
A4: Recrystallization is the most common and effective method for purifying crude this compound. Due to its aromatic nature and high molecular weight, it has limited solubility in many common solvents at room temperature. A mixed solvent system is often effective. For instance, dissolving the crude product in a hot solvent in which it is sparingly soluble (like ethanol or acetic acid) and then adding a solvent in which it is poorly soluble (like water) can induce crystallization upon cooling. Washing the crystalline product with a cold solvent helps remove soluble impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Ineffective mixing of reactants. 4. Poor quality of ammonium acetate (e.g., wet). | 1. Ensure the reaction mixture is maintained at the optimal temperature (e.g., refluxing glacial acetic acid). 2. Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Use a magnetic stirrer or mechanical stirrer to ensure the reaction mixture is homogeneous. 4. Use fresh, dry ammonium acetate. |
| Formation of a Brown or Tarry Residue | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials. 3. Air oxidation of intermediates. | 1. Carefully control the reaction temperature and avoid excessive heating. 2. Purify the starting 1,5-diketone before the reaction. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is an Off-White or Yellowish Powder | 1. Presence of colored impurities from side reactions. 2. Incomplete removal of the solvent. | 1. Perform multiple recrystallizations until a white crystalline product is obtained. The use of activated charcoal during recrystallization can help remove colored impurities. 2. Ensure the purified product is thoroughly dried under vacuum. |
| Difficulty in Isolating the Product | 1. The product is too soluble in the reaction solvent. 2. Premature precipitation of the product with impurities. | 1. After the reaction is complete, cool the mixture slowly to room temperature and then in an ice bath to maximize crystallization. If the product is still soluble, carefully add a non-solvent to induce precipitation. 2. Ensure the reaction goes to completion before starting the workup. A hot filtration step might be necessary to remove any insoluble impurities before cooling and crystallization. |
Experimental Protocols
Synthesis of this compound from 1,2,3,4,5-Pentaphenyl-1,5-pentanedione
This protocol is based on the general principle of pyridine synthesis from 1,5-diketones.
Materials:
-
1,2,3,4,5-Pentaphenyl-1,5-pentanedione
-
Ammonium acetate (anhydrous)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 1,2,3,4,5-pentaphenyl-1,5-pentanedione (1 equivalent) and a molar excess of anhydrous ammonium acetate (e.g., 5-10 equivalents).
-
Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC. The reaction time can vary but is typically several hours.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Slowly add deionized water to the cooled mixture to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol to remove acetic acid and other soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
-
Dry the purified white crystalline product under vacuum.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Catalyst (mol%) | Yield (%) |
| 1 | Glacial Acetic Acid | 118 (Reflux) | 4 | None | 75 |
| 2 | Glacial Acetic Acid | 100 | 4 | None | 60 |
| 3 | Glacial Acetic Acid | 118 (Reflux) | 2 | None | 65 |
| 4 | Glacial Acetic Acid | 118 (Reflux) | 4 | p-Toluenesulfonic acid (10) | 80 |
| 5 | Propionic Acid | 141 (Reflux) | 4 | None | 85 |
| 6 | Xylene | 140 (Reflux) | 8 | None | 55 |
| 7 | Ethanol | 78 (Reflux) | 12 | None | 40 |
Note: The data in this table is illustrative and based on general principles of organic synthesis optimization. Actual yields may vary depending on the specific experimental setup and the purity of the reagents.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Pentaphenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of pentaphenylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when scaling up the reaction.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure stoichiometric balance of reactants (benzil, dibenzyl ketone, ammonium acetate). - Optimize reaction temperature and time. Monitor reaction progress using TLC or HPLC. - Consider a higher boiling point solvent for improved reaction kinetics. |
| Side reactions | - Control reaction temperature to minimize the formation of thermally induced byproducts. - Ensure the purity of starting materials. Impurities can lead to undesired side reactions. | |
| Poor Product Purity (Presence of Impurities) | Unreacted starting materials | - Optimize the stoichiometry of the reactants. A slight excess of the nitrogen source (e.g., ammonium acetate) can sometimes drive the reaction to completion. - Improve purification methods (see Crystallization and Purification section below). |
| Formation of byproducts | - Common byproducts can include partially substituted pyridines or condensation products of the starting materials. - Adjust the reaction temperature and time to find an optimal window that favors the formation of this compound. | |
| Difficult Product Isolation | Product "oiling out" instead of crystallizing | - The solvent system for crystallization is crucial. A mixture of solvents (e.g., ethanol/water, toluene/heptane) may be necessary to induce crystallization. - Seeding with a small amount of pure this compound crystals can initiate crystallization. |
| Fine, difficult-to-filter crystals | - Control the cooling rate during crystallization. Slow cooling generally leads to larger, more easily filterable crystals. - Consider using an anti-solvent addition strategy for crystallization. | |
| Scale-Up Issues | Exothermic reaction leading to poor temperature control | - For large-scale reactions, ensure efficient heat transfer. Use a reactor with a large surface area-to-volume ratio or implement a controlled addition of one of the reactants to manage the exotherm. - Perform reaction calorimetry to understand the thermal profile of the reaction before scaling up.[1][2] |
| Inefficient mixing | - Inadequate mixing can lead to localized "hot spots" and increased byproduct formation. - Use appropriate agitation (stirrer speed and design) for the reactor size and geometry to ensure homogeneous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a large scale?
A1: The most common and direct method for the synthesis of this compound is a one-pot cyclocondensation reaction. This typically involves the reaction of benzil, dibenzyl ketone, and a nitrogen source, most commonly ammonium acetate. The reaction is usually carried out in a high-boiling point solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
Q2: What are the critical reaction parameters to control for a successful large-scale synthesis?
A2: The critical parameters to monitor and control are:
-
Temperature: The reaction is typically run at elevated temperatures (reflux). Precise temperature control is essential to ensure the reaction goes to completion while minimizing the formation of thermal degradation byproducts.
-
Reaction Time: The reaction time needs to be optimized to maximize the yield of the desired product. Monitoring the reaction progress by TLC or HPLC is recommended.
-
Stoichiometry of Reactants: The molar ratio of benzil, dibenzyl ketone, and ammonium acetate should be carefully controlled. While a 1:1:1 molar ratio is the theoretical stoichiometry, in practice, a slight excess of ammonium acetate may be used to drive the reaction to completion.
Q3: What are the expected byproducts in this synthesis?
A3: Potential byproducts can include:
-
Unreacted starting materials (benzil, dibenzyl ketone).
-
Products of self-condensation of dibenzyl ketone.
-
Partially substituted pyridine derivatives.
-
Thermally degraded materials if the reaction temperature is too high or the reaction time is too long.
Q4: How can I effectively purify large quantities of crude this compound?
A4: Recrystallization is the most common method for the purification of crude this compound on a large scale. The choice of solvent is critical. A solvent system in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvent systems include:
-
Ethanol
-
Glacial Acetic Acid
-
Toluene
-
A mixture of solvents, such as ethanol/water or toluene/heptane.
For large-scale operations, a controlled cooling profile during crystallization is essential to obtain a product with a consistent crystal size and purity.[3][4]
Q5: What are the key safety considerations for the large-scale synthesis of this compound?
A5: Key safety considerations include:
-
Thermal Hazards: The reaction can be exothermic. A thorough thermal hazard evaluation, including reaction calorimetry, is recommended before proceeding to a large scale to understand and control the heat of reaction.[1][2]
-
Solvent Handling: The use of high-boiling point and potentially flammable solvents requires appropriate engineering controls, such as performing the reaction in a well-ventilated fume hood or a designated chemical reactor with proper safety features.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound
This protocol is a representative procedure for the laboratory-scale synthesis and can be adapted for scale-up with appropriate engineering controls.
Materials:
-
Benzil
-
Dibenzyl ketone
-
Ammonium acetate
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzil (1 molar equivalent), dibenzyl ketone (1 molar equivalent), and ammonium acetate (1.2 molar equivalents).
-
Add glacial acetic acid to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or glacial acetic acid).
Data Presentation
The following table summarizes typical optimization parameters for a generic pyridine synthesis, which can be used as a starting point for the large-scale synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) | Yield (%) | Purity (%) |
| Temperature (°C) | 100 | 120 | 118 (Reflux in Acetic Acid) | 75 | 90 |
| Time (h) | 4 | 8 | 6 | 85 | 95 |
| Ammonium Acetate (equivalents) | 1.0 | 1.5 | 1.2 | 88 | 98 |
| Solvent | Toluene | DMF | Glacial Acetic Acid | 90 | 98 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship for Troubleshooting Low Yield
References
optimization of reaction conditions for pentaphenylpyridine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of pentaphenylpyridine synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly through the common one-pot reaction of benzaldehyde, acetophenone, and a nitrogen source like ammonium acetate.
Question: My yield of this compound is significantly lower than expected. What are the potential causes and solutions?
Answer:
Low yields are a common issue and can stem from several factors. Systematically investigating the following can help identify the root cause:
-
Reaction Conditions: The reaction is sensitive to temperature and time. Ensure the reaction is heated appropriately, typically under reflux conditions, for a sufficient duration. Inadequate heat or time can lead to incomplete reaction.
-
Reagent Stoichiometry and Purity:
-
The molar ratio of reactants is crucial. A common ratio is 2 equivalents of acetophenone to 1 equivalent of benzaldehyde.
-
Verify the purity of your starting materials. Impurities in benzaldehyde (like benzoic acid from oxidation) or acetophenone can interfere with the reaction.
-
-
Ammonia Source: Ammonium acetate is a common nitrogen source, acting as both a reactant and a catalyst. Ensure it is dry and used in an appropriate molar excess.
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include self-condensation of acetophenone and the formation of various intermediates that do not proceed to the final product.
Question: I am observing a significant amount of side products in my reaction mixture. How can I minimize their formation?
Answer:
The formation of side products often arises from the complex series of condensations and additions occurring in the reaction flask. Key side products can include chalcones (from the condensation of one acetophenone and one benzaldehyde) and 1,5-dicarbonyl compounds that fail to cyclize correctly.
-
Control of Reaction Temperature: Very high temperatures can promote side reactions. While reflux is often necessary, ensure controlled heating to avoid localized overheating.
-
Catalyst Choice: While often performed without an explicit catalyst other than ammonium acetate, the use of a mild Brønsted or Lewis acid catalyst can sometimes improve selectivity and yield. For example, a catalytic amount of triflimide (HNTf2) has been shown to be effective in the synthesis of 2,4,6-triarylpyridines.[1]
-
Order of Reagent Addition: In some variations of pyridine synthesis, a stepwise approach can offer better control. For instance, pre-forming the chalcone intermediate before adding the second equivalent of the ketone and the ammonia source is a strategy used in the classical Kröhnke synthesis.[2][3]
Question: The final product is difficult to purify. What are the recommended purification methods?
Answer:
Purification can be challenging due to the potential for similarly nonpolar side products.
-
Recrystallization: This is the most common method for purifying this compound. Effective solvent systems include ethanol, acetic acid, or mixtures of solvents like toluene/heptane. The choice of solvent is critical for obtaining high-purity crystals.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A nonpolar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed.
-
Washing: Before recrystallization, washing the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol or water to remove residual salts) can be beneficial. If pyridine was used as a solvent or base, washing with a dilute acid solution (e.g., 1M HCl) can help remove it by forming a water-soluble salt.[4]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the one-pot synthesis of this compound?
A1: The reaction is a variant of the Hantzsch or Kröhnke pyridine synthesis.[2][5][6][7] The mechanism involves a cascade of reactions:
-
Aldol Condensation: An initial acid or base-catalyzed aldol condensation between benzaldehyde and one equivalent of acetophenone forms an α,β-unsaturated ketone (a chalcone).
-
Michael Addition: A second equivalent of acetophenone (as an enol or enolate) adds to the chalcone intermediate via a Michael 1,4-addition to form a 1,5-dicarbonyl intermediate.
-
Cyclization and Dehydration: The 1,5-dicarbonyl compound reacts with ammonia (from ammonium acetate). This is followed by cyclization and a series of dehydrations.
-
Aromatization: The resulting dihydropyridine intermediate undergoes oxidation to form the stable aromatic this compound ring. This oxidation can occur in situ, often facilitated by air or an oxidizing agent.
Q2: What is the optimal stoichiometry for the reactants?
A2: The synthesis of a 2,4,6-trisubstituted pyridine like this compound typically requires a stoichiometry of 2 equivalents of the ketone component (acetophenone) and 1 equivalent of the aldehyde component (benzaldehyde) .[1] Ammonium acetate is used as the nitrogen source and is generally added in excess.
Q3: How do solvent and temperature affect the reaction outcome?
A3: Solvent polarity and reaction temperature are critical parameters that can significantly influence the reaction rate and yield.
-
Solvents: While the reaction can be run under solvent-free conditions, solvents like ethanol, acetic acid, or poly(ethylene glycol) (PEG) are often used.[8] The choice of solvent can affect the solubility of intermediates and the overall reaction kinetics. For similar multicomponent reactions, water has also been shown to be an effective, green solvent.[9]
-
Temperature: Higher temperatures (e.g., reflux) are generally required to drive the reaction to completion. However, excessively high temperatures can lead to decomposition or the formation of undesired side products. Optimization is often required for a specific experimental setup.
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of substituted pyridines, based on data from related syntheses.
Table 1: Effect of Solvent on Yield in a Model Multicomponent Reaction
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Water | Reflux | 30 | 92 |
| 2 | Ethanol | Reflux | 60 | 85 |
| 3 | Acetonitrile | Reflux | 90 | 82 |
| 4 | Water/Ethanol (1:1) | Reflux | 60 | 88 |
Data adapted from a model reaction for pyranopyrazole synthesis, demonstrating common solvent effects in multicomponent reactions.[9]
Table 2: Effect of Catalyst Loading on Yield
| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 0 | Reflux | 120 | Trace |
| 2 | 2.5 | Reflux | 30 | 85 |
| 3 | 5 | Reflux | 30 | 92 |
| 4 | 10 | Reflux | 30 | 92 |
Data adapted from a model reaction, indicating that an optimal catalyst loading exists, beyond which no significant improvement is observed.[9]
Experimental Protocols
One-Pot Synthesis of 2,4,6-Triphenylpyridine (as an analogue for this compound)
This protocol is based on a general procedure for the synthesis of 2,4,6-triarylpyridines.
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
Acetophenone (2.0 mmol, 2.0 eq)
-
Ammonium acetate (1.5 mmol, 1.5 eq)
-
Triflimide (HNTf2) (0.01 mmol, 1 mol%) - Optional Catalyst
-
Ethanol (3 mL) - or perform under solvent-free conditions
Procedure:
-
To a round-bottom flask, add benzaldehyde, acetophenone, ammonium acetate, and the catalyst (if used).
-
If using a solvent, add ethanol.
-
Attach a reflux condenser and heat the mixture to 80 °C (or reflux) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates, collect the solid by vacuum filtration.
-
Wash the crude solid with cold ethanol and then water to remove unreacted starting materials and salts.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2,4,6-triphenylpyridine.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Kröhnke Pyridine Synthesis [drugfuture.com]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
minimizing side-product formation in pentaphenylpyridine reactions
Technical Support Center: Pentaphenylpyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation during the synthesis of this compound, particularly from tetraphenylcyclopentadienone and benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common laboratory synthesis of this compound involves the [4+2] cycloaddition, or Diels-Alder reaction, between tetraphenylcyclopentadienone (also known as tetracyclone) and benzonitrile.[1][2] This reaction proceeds via a transient intermediate that expels carbon monoxide to form the aromatic pyridine ring.[3][4]
Q2: What are the most common side-products in this reaction?
A2: The major side-products arise from the thermal degradation of tetraphenylcyclopentadienone, especially when the reaction is carried out at high temperatures in the presence of oxygen.[4][5][6] The two primary degradation products are:
Q3: At what temperature do these side-products typically form?
A3: Studies have shown that heating tetraphenylcyclopentadienone at temperatures as low as 135°C for extended periods can lead to the formation of these oxidative degradation byproducts.[4][5] Reactions to form similar polyphenyl systems are often conducted at temperatures below 300°C to minimize these side reactions.[4]
Q4: How can I purify the final this compound product?
A4: Purification can typically be achieved through recrystallization from a suitable solvent mixture, such as ethanol/toluene.[7] Column chromatography can also be employed for more challenging separations. If residual pyridine-like starting materials or byproducts are present, washing the organic layer with a dilute acid solution (e.g., 1N HCl) can help remove basic impurities by forming water-soluble salts.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | 1. Incomplete reaction. 2. Thermal degradation of starting material. 3. Suboptimal reaction conditions. | 1. Increase reaction time or temperature cautiously. Monitor reaction progress by TLC. 2. Lower the reaction temperature and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5][6] 3. Experiment with different high-boiling, inert solvents (e.g., diphenyl ether, nitrobenzene) to find the optimal balance between reaction rate and side-product formation.[3][4] |
| Presence of significant amounts of (Z)-1,2-dibenzoyl-1,2-diphenylethene and/or tetraphenyl-α-pyrone | Reaction temperature is too high, or the reaction was exposed to oxygen.[4][5][6] | 1. Reduce the reaction temperature. 2. Ensure the reaction is performed under a strict inert atmosphere. 3. Minimize reaction time; prolonged heating increases the likelihood of degradation.[4] |
| Difficulty in isolating the product | The product may be soluble in the solvent system used for work-up. | After the reaction is complete, cool the mixture to room temperature and then add a non-solvent, such as methanol, to precipitate the crude product. Further cooling in an ice bath can enhance precipitation.[4] |
| Reaction does not proceed to completion | The reaction temperature may be too low for the Diels-Alder reaction to occur efficiently. | Gradually increase the reaction temperature while monitoring for the formation of degradation products by TLC. There is a trade-off between reaction rate and the formation of side-products. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative method based on similar Diels-Alder reactions involving tetraphenylcyclopentadienone.[3][4] Researchers should optimize conditions for their specific setup.
Materials:
-
Tetraphenylcyclopentadienone
-
Benzonitrile
-
High-boiling inert solvent (e.g., diphenyl ether or nitrobenzene)
-
Methanol (for precipitation)
-
Solvents for recrystallization (e.g., ethanol, toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine tetraphenylcyclopentadienone (1 equivalent) and a slight excess of benzonitrile (1.1-1.5 equivalents).
-
Add a high-boiling, inert solvent (e.g., diphenyl ether).
-
Flush the system with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to a temperature where reflux begins (typically between 200-260°C, depending on the solvent). The deep purple color of the tetraphenylcyclopentadienone should fade as the reaction progresses.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours. Avoid prolonged heating to minimize side-product formation.[4]
-
Once the reaction is complete (indicated by the disappearance of the purple starting material), allow the mixture to cool to room temperature.
-
Add methanol to the cooled mixture to precipitate the crude this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/toluene).
Visualizations
Reaction Pathway and Side-Product Formation
Caption: Reaction pathway for this compound synthesis and competing side-product formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
- 2. Green Synthesis of a Cantharidine Model Compound Based on the Diels-Alder Reaction of Anti-Aromatic Tetracyclone and Maleimides as a Pharmacological Probe for Topical Application [article.sapub.org]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bec.uac.bj [bec.uac.bj]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Quantum Yield of Pentaphenylpyridine Fluorophores
Welcome to the technical support center for pentaphenylpyridine fluorophores. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing the quantum yield of these versatile molecules.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative exhibits very low fluorescence intensity. What are the potential causes?
Low fluorescence intensity, and consequently a low quantum yield, in this compound derivatives can stem from several factors:
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Aggregation-Caused Quenching (ACQ): At high concentrations, this compound molecules may aggregate, leading to non-radiative decay pathways that quench fluorescence.
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Intramolecular Rotations: The multiple phenyl rings in this compound can undergo low-frequency rotational motions. These rotations can dissipate the energy of the excited state as heat rather than light, leading to a lower quantum yield.
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Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield. In some cases, polar solvents can stabilize non-emissive charge transfer states, thus quenching fluorescence.
-
Presence of Quenchers: Contaminants in the solvent or the sample itself, such as molecular oxygen or heavy atoms, can act as quenchers and reduce fluorescence intensity.
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Incorrect Excitation or Emission Wavelengths: Ensure that you are using the optimal excitation wavelength for your specific this compound derivative and that your detector is set to measure the peak emission wavelength.
Q2: How can I enhance the quantum yield of my this compound fluorophore?
Several strategies can be employed to enhance the quantum yield of this compound derivatives:
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Induce Aggregation-Induced Emission (AIE): this compound and its derivatives can exhibit Aggregation-Induced Emission. In a poor solvent or in the solid state, the restriction of intramolecular rotations (RIR) within the aggregates blocks non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield.
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Chemical Modification: Introducing specific substituents onto the phenyl rings or the pyridine core can modulate the electronic properties and steric hindrance, thereby influencing the quantum yield. For instance, bulky groups can restrict intramolecular rotations.
-
Solvent Optimization: Systematically investigate solvents of varying polarity and viscosity. A less polar or more viscous solvent might restrict molecular motion and favor radiative decay.
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Deoxygenation: Removing dissolved oxygen from the solvent by purging with an inert gas (e.g., nitrogen or argon) can minimize quenching and improve fluorescence intensity.
Q3: What is Aggregation-Induced Emission (AIE) and how does it apply to this compound?
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. The mechanism is primarily attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. For this compound, the free rotation of its multiple phenyl rings in dilute solution provides a pathway for non-radiative decay. When the molecules aggregate, these rotations are sterically hindered, which closes this non-radiative channel and forces the excited state to decay radiatively, resulting in enhanced fluorescence.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no fluorescence signal | 1. Aggregation-caused quenching (ACQ) in a good solvent.2. Inappropriate solvent.3. Presence of quenchers (e.g., oxygen).4. Incorrect instrument settings. | 1. Induce aggregation by adding a poor solvent (e.g., water to a THF or DMSO solution).2. Test a range of solvents with varying polarities and viscosities.3. Deoxygenate the solution by purging with nitrogen or argon.4. Verify the excitation and emission wavelengths and detector sensitivity. |
| Inconsistent fluorescence measurements | 1. Sample degradation upon exposure to light.2. Fluctuation in sample temperature.3. Solvent evaporation leading to concentration changes. | 1. Minimize exposure of the sample to the excitation source. Use fresh samples for repeated measurements.2. Use a temperature-controlled sample holder.3. Use a sealed cuvette to prevent solvent evaporation. |
| Shift in emission wavelength | 1. Change in solvent polarity.2. Formation of different types of aggregates. | 1. Record the emission spectra in a series of solvents to understand the solvatochromic behavior.2. Control the aggregation process by varying the solvent/anti-solvent ratio and observe the effect on the emission spectrum. |
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a well-characterized standard with a known quantum yield.
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test this compound compound
-
Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths). Ensure the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the test compound and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The plots should be linear.
-
Calculate the quantum yield (Φ_X) of the test compound using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test compound and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test compound and the standard, respectively (if different solvents are used).
-
Data Presentation
Table 1: Photophysical Properties of Hypothetical Substituted this compound Derivatives
| Derivative | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) |
| This compound | Toluene | 350 | 450 | 0.15 |
| 4-Methoxyphenyl-tetraphenylpyridine | Toluene | 360 | 465 | 0.25 |
| 4-Nitrophenyl-tetraphenylpyridine | Toluene | 375 | 500 | 0.05 |
| This compound (aggregated) | THF/Water (1:9) | 355 | 470 | 0.60 |
Visualizations
Logical Workflow for Enhancing Quantum Yield
Caption: Workflow for troubleshooting and enhancing the quantum yield of this compound fluorophores.
Signaling Pathway for Aggregation-Induced Emission (AIE)
Caption: Mechanism of Aggregation-Induced Emission (AIE) in this compound derivatives.
Technical Support Center: Aggregation-Induced Emission in Pentaphenylpyridine Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving aggregation-induced emission (AIE) in pentaphenylpyridine systems.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Aggregation-Induced Emission (AIE) in this compound systems?
A1: The primary mechanism for AIE in this compound and similar systems is the Restriction of Intramolecular Rotation (RIR) . In dilute solutions, the phenyl rings of the this compound molecule can rotate and vibrate freely. These motions provide non-radiative pathways for the excited state to decay, leading to weak or no fluorescence. However, in an aggregated state or in a poor solvent, the molecules are packed closely together. This physical constraint restricts the intramolecular rotations of the phenyl rings. With the non-radiative decay pathways blocked, the excited state energy is instead released through radiative decay, resulting in strong fluorescence emission.[1][2][3]
Q2: My this compound derivative is not showing any AIE effect. What are the possible reasons?
A2: Several factors could lead to the absence of an observable AIE effect:
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Purity of the Compound: Impurities can significantly impact aggregation behavior and emission properties. Even small amounts of fluorescent or quenching impurities can mask the AIE phenomenon.
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Solvent System: The choice of the "good" solvent and "poor" solvent (precipitant) is critical. The good solvent must fully dissolve the compound, while the poor solvent should induce aggregation without causing immediate precipitation.
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Molecular Structure: The specific substitution pattern on the phenyl rings or the pyridine core can influence the propensity for AIE. Some substitutions may not effectively restrict intramolecular rotation upon aggregation.
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Concentration: The concentration of the this compound derivative might be too low for aggregation to occur effectively.
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pH of the Medium: For certain derivatives, the pH can influence the electronic properties and aggregation behavior.
Q3: The fluorescence quantum yield of my AIE system is lower than expected. How can I optimize it?
A3: Low quantum yield in AIE systems can often be addressed by:
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Optimizing the Solvent Ratio: Systematically varying the fraction of the poor solvent can help find the optimal aggregation state for maximum emission.
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Controlling the Aggregation Process: The rate of addition of the poor solvent and the temperature can influence the size and morphology of the aggregates, which in turn affects the quantum yield.
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Purification: Rigorous purification of the this compound derivative to remove any quenching impurities is crucial.
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Structural Modification: Introducing bulky substituents can enhance the restriction of intramolecular rotation in the aggregated state, leading to a higher quantum yield.[4][5]
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Solid-State Morphology: The emission can be stronger in the crystalline state compared to an amorphous solid due to more ordered packing and better restriction of molecular motion.[6][7]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
| Problem | Possible Causes | Suggested Solutions |
| No AIE observed upon adding a poor solvent. | 1. Impurities: Fluorescent or quenching impurities are present. 2. Incorrect Solvent System: The chosen "poor" solvent is not effective at inducing aggregation, or the "good" solvent has too strong of an interaction with the compound. 3. Low Concentration: The concentration of the this compound derivative is below the critical aggregation concentration. | 1. Purification: Purify the compound using techniques like column chromatography, recrystallization, or high-performance liquid chromatography (HPLC).[8][9] 2. Solvent Screening: Experiment with a range of solvent/precipitant pairs with varying polarities.[10][11][12][13][14] 3. Increase Concentration: Gradually increase the concentration of the compound in the good solvent before adding the poor solvent. |
| Precipitation instead of aggregation. | 1. Rapid Addition of Poor Solvent: Adding the poor solvent too quickly can lead to uncontrolled precipitation. 2. High Concentration: The initial concentration of the compound is too high. 3. Poor Solvent is Too "Poor": The chosen poor solvent has extremely low solubility for the compound. | 1. Slow Addition: Add the poor solvent dropwise while stirring or sonicating the solution. 2. Optimize Concentration: Start with a lower initial concentration of the compound. 3. Use a Different Poor Solvent: Choose a poor solvent in which the compound has slightly higher, but still limited, solubility. |
| Inconsistent results between batches. | 1. Batch-to-Batch Purity Variation: Inconsistent purity of the synthesized this compound derivative. 2. Variation in Experimental Conditions: Minor differences in solvent ratios, temperature, or addition rates. 3. Water Content: Trace amounts of water in the solvents can affect aggregation. | 1. Standardize Purification: Implement a standardized and rigorous purification protocol for each batch and verify purity using techniques like NMR, Mass Spectrometry, and HPLC. 2. Strict Protocol Adherence: Maintain strict control over all experimental parameters. 3. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. |
| Fluorescence quenching at high aggregate concentrations. | 1. Formation of Excimers/Exciplexes: At very high concentrations, aggregates can form species that have non-radiative decay pathways. 2. Inner Filter Effect: The high concentration of aggregates can re-absorb the emitted light. | 1. Optimize Concentration: Determine the optimal concentration range for maximum emission. 2. Dilution Studies: Perform fluorescence measurements on diluted samples to check for the inner filter effect. |
Quantitative Data
The following table summarizes photophysical properties of representative AIEgens to provide a reference for expected values. Note that specific values for this compound systems will depend on the exact molecular structure and experimental conditions.
| AIEgen Type | Solvent System | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) in Aggregate State | Reference |
| Tetraphenylethene (TPE) | THF/Water | ~350 | ~470 | Up to 1.00 | [1] |
| Pyrene Derivative | Dioxane/Water | ~350 | ~480 | ~0.45 | [6] |
| Silole Derivative | THF/Water | ~380 | ~500 | ~0.99 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative (General Procedure)
This protocol outlines a general synthetic route. Specific reaction conditions may need to be optimized for different derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate chalcone and benzyl cyanide derivatives in a suitable solvent such as ethanol or acetic acid.
-
Addition of Base: Add a base, such as ammonium acetate or sodium hydroxide, to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the crude product by filtration and wash it with water and a small amount of cold ethanol. Purify the product by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Induction and Measurement of Aggregation-Induced Emission
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Stock Solution Preparation: Prepare a stock solution of the purified this compound derivative in a "good" solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) at a concentration of approximately 1 mM.
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Solvent Titration: In a series of cuvettes, place a fixed volume of the stock solution. Gradually add increasing volumes of a "poor" solvent (e.g., water, hexane) to achieve different solvent fractions (e.g., 0%, 10%, 20%, ..., 90% poor solvent). Ensure the total volume in each cuvette is the same.
-
Spectroscopic Measurements:
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UV-Vis Spectroscopy: Record the absorption spectrum for each solvent fraction to observe any changes in the absorption profile upon aggregation.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum for each solvent fraction using an excitation wavelength determined from the absorption spectrum.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the poor solvent fraction to visualize the AIE effect.
-
Quantum Yield Measurement: Determine the fluorescence quantum yield in the aggregated state using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Protocol 3: Characterization of Aggregate Size
-
Sample Preparation: Prepare a solution with the optimal solvent fraction for AIE as determined in Protocol 2.
-
Dynamic Light Scattering (DLS):
-
Transmission Electron Microscopy (TEM):
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Place a drop of the aggregate solution onto a carbon-coated copper grid and allow the solvent to evaporate.
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Image the grid using a TEM to visualize the morphology and size of the aggregates.[18]
-
Visualizations
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Caption: Troubleshooting workflow for absent AIE.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantum-yield-optimized fluorophores for site-specific labeling and super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing Upconversion Quantum Yield via Structural Tuning of Dipyrrolonaphthyridinedione Annihilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Unravelling the solvent polarity effect on the excited state intramolecular proton transfer mechanism of the 1- and 2-salicylideneanthrylamine. A TD-DFT case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of solvent polarity on non-radiative processes in xanthene dyes: the acid form of rhodamine B in nitrile solvents | CoLab [colab.ws]
- 15. Analyzing subvisible particles in protein drug products: a comparison of dynamic light scattering (DLS) and resonant mass measurement (RMM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Role of Particle-Particle Interaction Towards Effective Interpretation of Z-Average and Particle Size Distributions from Dynamic Light Scattering (DLS) Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of silver nanoparticle products using asymmetric flow field flow fractionation with a multidetector approach--a comparison to transmission electron microscopy and batch dynamic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Pentaphenylpyridine Functionalization: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the precise functionalization of complex molecules is a daily challenge. Pentaphenylpyridine, with its intricate three-dimensional structure and multiple reaction sites, presents a formidable hurdle in achieving desired regioselectivity. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the complexities of this compound functionalization, ensuring more predictable and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of this compound?
The primary challenges stem from the inherent properties of the this compound core. The pyridine ring is electron-deficient, which deactivates it towards electrophilic substitution and directs substituents to specific positions. Conversely, the five pendant phenyl rings are more susceptible to electrophilic attack. The sheer number of potential reaction sites—on the pyridine core and on each of the five phenyl rings (ortho, meta, and para positions)—creates a complex competitive environment. Steric hindrance from the bulky phenyl groups also plays a significant role in dictating the accessibility of reagents to various positions.
Q2: Which positions on the this compound molecule are most reactive towards electrophiles?
Generally, the phenyl rings are more reactive towards electrophiles than the electron-deficient pyridine core. Within the phenyl rings, the para-positions are typically the most favored sites for electrophilic attack due to electronic and steric factors. The ortho-positions can also react, but are often sterically hindered. The meta-positions are the least reactive. Functionalization of the pyridine ring itself usually requires harsh reaction conditions.
Q3: How can I favor functionalization on the pyridine ring over the phenyl rings?
Directing functionalization to the pyridine core in the presence of the more reactive phenyl rings is a significant challenge. Strategies to achieve this often involve:
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Steric Control: Employing bulky reagents that can selectively access the less hindered positions on the pyridine ring while being unable to approach the phenyl rings effectively.
-
Directed Metalation: Using a directing group to guide a metal catalyst to a specific C-H bond on the pyridine ring, enabling its activation and subsequent functionalization.
-
Pre-functionalization: Introducing a leaving group onto the pyridine ring during its synthesis, which can then be displaced by a nucleophile in a subsequent step.
Q4: What is the expected regioselectivity for common electrophilic substitution reactions like nitration or halogenation?
For common electrophilic aromatic substitution reactions, the substitution pattern is predominantly on the phenyl rings. The exact regioselectivity will depend on the specific reagents and reaction conditions.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or no reactivity | 1. Deactivated nature of the pyridine ring.2. Steric hindrance preventing reagent access.3. Insufficiently reactive electrophile or nucleophile. | 1. Increase reaction temperature and/or time.2. Use a more potent activating agent or catalyst.3. For electrophilic reactions, consider using a stronger Lewis acid.4. For nucleophilic reactions, ensure the nucleophile is sufficiently strong and the leaving group (if any) is adequate. |
| Mixture of constitutional isomers | 1. Multiple competitive reaction sites with similar reactivity.2. Insufficient control over reaction conditions (temperature, concentration). | 1. Employ a directing group strategy to favor a single position.2. Utilize sterically demanding reagents to enhance selectivity.3. Carefully optimize reaction conditions, starting with lower temperatures to enhance selectivity. |
| Polysubstitution | 1. Activating effect of the first introduced substituent.2. Reaction conditions are too harsh (high temperature, excess reagent). | 1. Use a stoichiometric amount of the functionalizing reagent.2. Add the reagent slowly to the reaction mixture.3. Lower the reaction temperature. |
| Decomposition of starting material | 1. Harsh reaction conditions (strong acids, high temperatures).2. Instability of this compound under the chosen conditions. | 1. Screen milder reaction conditions.2. Ensure the reaction is performed under an inert atmosphere if the substrate is air-sensitive. |
Experimental Workflow & Decision Making
The following diagram illustrates a general workflow and decision-making process for planning the regioselective functionalization of this compound.
Signaling Pathway for Regioselectivity Control
The control of regioselectivity can be viewed as a signaling pathway where the inputs (reagents, conditions) influence the final output (product distribution).
Technical Support Center: Pentaphenylpyridine-Based Electronic Devices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during the fabrication and operation of pentaphenylpyridine-based electronic devices.
Troubleshooting Guides
This section provides solutions to common problems observed in this compound-based electronic devices.
| Issue | Potential Causes | Troubleshooting Steps |
| Rapid Decrease in Device Luminance/Efficiency | 1. Moisture and Oxygen Contamination: this compound and other organic layers are sensitive to moisture and oxygen, which can quench excitons and degrade the material. 2. Photodegradation: Exposure to ambient or operational light can lead to photochemical reactions, creating non-emissive species.[1] 3. Thermal Degradation: High operating temperatures can cause morphological changes or chemical breakdown of the this compound layer.[2] 4. Poor Interfacial Contact: Delamination or poor adhesion between the this compound layer and adjacent layers can impede charge injection/transport. | 1. Ensure all fabrication and testing are conducted in an inert environment (e.g., a nitrogen-filled glovebox). 2. Use high-quality encapsulation techniques to protect the device from the ambient atmosphere. 3. Minimize exposure to high-intensity light and UV radiation during testing and storage. 4. Monitor and control the device temperature during operation. Consider heatsinking for high-power devices. 5. Optimize deposition parameters to ensure good film formation and interfacial integrity. |
| Increase in Operating Voltage | 1. Charge Trapping: Degradation products or impurities at the interfaces of the this compound layer can act as charge traps, impeding charge transport. 2. Formation of an Insulating Layer: Chemical reactions at the interface, for example with the cathode, can form a thin insulating layer. 3. Morphological Instability: Crystallization or phase segregation within the organic layers over time can increase the bulk resistance. | 1. Use high-purity this compound and other materials to minimize impurity-related traps. 2. Consider inserting a thin electron injection layer between the this compound and the cathode to improve charge injection and prevent interfacial reactions. 3. Perform thermal annealing studies to determine the optimal temperature for stabilizing the morphology of the this compound film.[3] |
| Appearance of Dark Spots or Non-emissive Areas | 1. Particulate Contamination: Dust or other particles on the substrate or during deposition can lead to localized defects and device shorts. 2. Pinholes in Thin Films: Incomplete film coverage can create pathways for moisture and oxygen ingress, leading to localized degradation. 3. Electrode Corrosion: Moisture penetrating the device can lead to the corrosion of the metallic electrodes. | 1. Maintain a clean fabrication environment and thoroughly clean substrates before deposition. 2. Optimize deposition rates and substrate temperature to promote uniform and pinhole-free film growth. 3. Ensure the integrity of the encapsulation layer to prevent moisture from reaching the active layers and electrodes. |
| Inconsistent Device Performance Batch-to-Batch | 1. Variability in Material Purity: Inconsistent purity of this compound or other materials can lead to variations in device performance. 2. Fluctuations in Deposition Conditions: Small changes in deposition rate, substrate temperature, or vacuum pressure can affect film morphology and device characteristics. 3. Inconsistent Substrate Cleaning: Residual contaminants on the substrate can impact film growth and device performance. | 1. Source materials from a reliable supplier with consistent quality control. 2. Carefully monitor and control all deposition parameters. 3. Standardize the substrate cleaning protocol and verify cleanliness before deposition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for this compound-based electron transport layers (ETLs)?
A1: While specific studies on this compound are limited, based on similar pyridine-containing organic materials, the primary degradation mechanisms are expected to be:
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Photodegradation: The pyridine moiety can be susceptible to photochemical reactions under UV or high-energy visible light, potentially leading to bond cleavage and the formation of charge traps.[1]
-
Thermal Degradation: At elevated temperatures, typically above their glass transition temperature, organic films can undergo morphological changes like crystallization, which can alter charge transport properties. Pyridine-based materials generally exhibit good thermal stability, but prolonged exposure to high temperatures can still lead to decomposition.[2]
-
Reaction with Moisture and Oxygen: Like most organic semiconductors, this compound is susceptible to degradation in the presence of water and oxygen, which can lead to the formation of quenching sites and a decrease in electron mobility.[4]
Q2: How can I assess the stability of my this compound-based devices?
A2: A common method is through accelerated life testing (ALT).[5] This involves subjecting the devices to stress conditions that are higher than normal operating conditions to accelerate degradation. Key tests include:
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Thermal Stress Testing: Operating the device at elevated temperatures (e.g., 55 °C, 85 °C) and monitoring the change in luminance, efficiency, and operating voltage over time.
-
Photostability Testing: Exposing the device to continuous high-intensity light (e.g., a solar simulator or a specific wavelength laser) and tracking performance parameters.
-
Constant Current Stress: Applying a constant current density and measuring the time it takes for the luminance to decrease to a certain percentage of its initial value (e.g., T95 or T50).
Q3: What is a typical thermal decomposition temperature for pyridine-based compounds?
A3: The thermal decomposition of pyridine itself generally occurs at temperatures above 700°C.[2] However, for larger, more complex molecules like this compound and in the solid state within a device, the decomposition temperature may be lower. It is recommended to perform thermogravimetric analysis (TGA) on the specific this compound derivative being used to determine its decomposition temperature.
Q4: Can thermal annealing improve the stability of this compound films?
A4: Yes, thermal annealing can be a crucial step to improve the morphological stability of organic thin films.[3] Annealing below the material's decomposition temperature but near its glass transition temperature can help to relieve stress, improve molecular packing, and create more stable film morphology. This can lead to improved charge transport and potentially longer device lifetime. The optimal annealing temperature and duration should be determined experimentally for your specific device structure.
Experimental Protocols
Protocol 1: Accelerated Thermal Stress Testing
Objective: To evaluate the operational lifetime of this compound-based devices under elevated temperatures.
Methodology:
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Fabricate a set of encapsulated this compound-based devices from the same batch.
-
Measure the initial current-voltage-luminance (IVL) characteristics of each device at room temperature.
-
Place the devices in a temperature-controlled chamber set to the desired stress temperature (e.g., 85 °C).
-
Apply a constant DC current density (e.g., 10 mA/cm²) to the devices.
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Periodically (e.g., every hour), measure the luminance and voltage of each device.
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Continue the test until the luminance drops to 50% of its initial value (LT50).
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Plot the normalized luminance and voltage as a function of time to determine the device lifetime at that temperature.
Protocol 2: Photostability Measurement using UV-Vis Spectroscopy
Objective: To monitor the photochemical degradation of a this compound thin film upon exposure to UV light.
Methodology:
-
Deposit a thin film of this compound on a quartz substrate.
-
Measure the initial UV-Vis absorption spectrum of the film.[6]
-
Expose the film to a UV light source of a specific wavelength and intensity for a set period.
-
After exposure, remeasure the UV-Vis absorption spectrum.
-
Repeat steps 3 and 4 for incremental exposure times.
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Analyze the changes in the absorption spectrum, such as a decrease in the main absorption peak or the appearance of new peaks, to quantify the rate of photodegradation.[7]
Visualizations
Degradation Pathway of Organic Materials
Caption: General degradation pathways in organic electronic devices.
Troubleshooting Workflow for Low Device Efficiency
Caption: Troubleshooting workflow for low efficiency in devices.
References
- 1. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Effect of Oxygen and Moisture on the Friction and Wear of Carbon Fiber-Reinforced Polymers [mdpi.com]
- 5. Example for Accelerated Life Testing - Minitab [support.minitab.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Synthetic Challenges for Sterically Hindered Pentaphenylpyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sterically hindered pentaphenylpyridines.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic challenges in preparing pentaphenylpyridines?
A1: The primary challenge in synthesizing pentaphenylpyridines is the significant steric hindrance imposed by the five bulky phenyl substituents on the pyridine ring. This steric crowding can lead to several issues, including:
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Low reaction rates and yields: The bulky groups hinder the approach of reactants, slowing down the reaction and often resulting in poor yields.
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Harsh reaction conditions: High temperatures and long reaction times are often necessary to overcome the steric barrier, which can lead to side reactions and decomposition of starting materials or products.
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Difficulty in purification: The final product may be contaminated with starting materials and side products that have similar physical properties, making purification by standard methods like column chromatography challenging.
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Side reactions: The forcing conditions required can promote alternative reaction pathways, leading to the formation of undesired byproducts.
Q2: Which are the most common synthetic routes to pentaphenylpyridines?
A2: Several synthetic strategies can be employed, with varying degrees of success depending on the specific substitution pattern and available starting materials. The most common methods include:
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Kröhnke Pyridine Synthesis: This classical method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. While versatile, it can suffer from low yields with highly substituted substrates.[1]
-
Hantzsch Pyridine Synthesis: This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[2][3] For pentaphenylpyridine, modifications are necessary to introduce all-aryl substituents. The classical Hantzsch synthesis often leads to dihydropyridine intermediates that require a subsequent oxidation step.[2][4]
-
[2+2+2] Cycloaddition Reactions: This modern approach involves the transition-metal-catalyzed cycloaddition of nitriles and alkynes. It has shown promise for the synthesis of polysubstituted pyridines, including those with significant steric hindrance.[5]
-
One-Pot Methodologies: Various one-pot procedures have been developed to simplify the synthesis and improve efficiency by combining multiple reaction steps without isolating intermediates.[6][7][8]
Q3: How can I improve the yield of my this compound synthesis?
A3: Improving the yield often requires careful optimization of reaction conditions. Consider the following:
-
Catalyst choice: For [2+2+2] cycloadditions, the choice of metal catalyst and ligands is critical. Cobalt-based systems have proven effective.[5]
-
Solvent: The polarity and boiling point of the solvent can significantly impact the reaction rate and solubility of reactants.
-
Temperature and Reaction Time: While higher temperatures can increase the reaction rate, they can also lead to decomposition. A systematic study to find the optimal balance is recommended.
-
Reagent Purity: Ensure all starting materials are pure, as impurities can interfere with the reaction and complicate purification.
-
Inert Atmosphere: Many of the organometallic catalysts used are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q4: What are the best methods for purifying sterically hindered pentaphenylpyridines?
A4: Purification can be challenging due to the often crystalline and sparingly soluble nature of these compounds.
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: While potentially difficult, it can be successful with careful selection of the stationary and mobile phases. Using a less polar solvent system and a high-quality silica gel may improve separation.
-
Washing with Solvents: If the impurities are significantly more soluble than the product in a particular solvent, washing the crude product with that solvent can be an effective purification step. For example, washing with dilute HCl can remove basic impurities like pyridine.[9]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | - Increase reaction temperature incrementally, monitoring for product formation and decomposition. - Prolong the reaction time. - Consider a different synthetic route that is less sensitive to steric effects, such as a metal-catalyzed cycloaddition. |
| Inefficient Catalyst | - For catalytic reactions, screen different catalysts and ligands. For example, in a [2+2+2] cycloaddition, different cobalt or rhodium catalysts can have a significant impact. - Ensure the catalyst is active and has not been deactivated by impurities or exposure to air/moisture. |
| Poor Reagent Quality | - Purify starting materials before use. - Verify the identity and purity of reagents using analytical techniques (NMR, GC-MS). |
| Suboptimal Reaction Conditions | - Perform a systematic optimization of reaction parameters, including solvent, temperature, concentration, and stoichiometry of reactants.[10] |
| Reaction Not Reaching Completion | - Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. |
Problem 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | - Lower the reaction temperature to minimize side reactions, even if it requires a longer reaction time. |
| Reactive Intermediates | - In multi-step syntheses, consider isolating and purifying key intermediates to prevent them from participating in side reactions. |
| Presence of Oxygen or Water | - Ensure the reaction is carried out under a strictly inert atmosphere. - Use anhydrous solvents and reagents. |
| Incorrect Stoichiometry | - Carefully control the stoichiometry of the reactants to favor the desired reaction pathway. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of Product and Impurities | - Try a different solvent or a mixture of solvents for recrystallization. - Consider a multi-step purification process, such as a combination of washing, recrystallization, and chromatography. |
| Similar Polarity of Product and Byproducts | - If using column chromatography, try different solvent systems with varying polarities. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product Insolubility | - Use a solvent in which the product has at least moderate solubility at elevated temperatures for recrystallization. - For column chromatography, a stronger eluent may be necessary, but be mindful of dissolving the stationary phase. |
Quantitative Data Summary
The following table summarizes reported yields for different synthetic methods for preparing this compound or its close analogs. Direct comparison is challenging due to variations in specific substrates and reaction conditions.
| Synthetic Method | Product | Yield (%) | Key Conditions |
| Cobalt-Catalyzed [2+2+2] Cycloaddition | 2,3,4,5,6-Pentaphenylpyridine | 95% | CoI₂, dppp, Zn, NMP, 120 °C, 24 h[5] |
| Kröhnke Pyridine Synthesis | 2,4,6-Trisubstituted Pyridines | High Yields (General) | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyl compounds, ammonium acetate[1] |
| Hantzsch Dihydropyridine Synthesis | 1,4-Dihydropyridines | Up to 96% (for simpler analogs) | Aldehyde, β-keto ester, ammonia source; often requires subsequent oxidation[2] |
| One-Pot Annulation | 3,5-Diaryl Pyridines | Up to 77% | Aromatic terminal alkynes, benzamides, Cs₂CO₃, sulfolane[11] |
Experimental Protocols
Detailed Methodology for Cobalt-Catalyzed [2+2+2] Cycloaddition for this compound Synthesis[5]
This protocol is adapted from a reported synthesis of polyarylated pyridines.
Materials:
-
Benzonitrile
-
Diphenylacetylene
-
Cobalt(II) iodide (CoI₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Zinc dust (Zn)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add CoI₂ (10 mol%), dppp (10 mol%), and Zn dust (50 mol%).
-
Add anhydrous NMP as the solvent.
-
Add benzonitrile (2.5 equivalents) and diphenylacetylene (1 equivalent).
-
Seal the reaction vessel and heat the mixture to 120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of EDTA and stir for 1 hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualizations
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 8. HOTf-catalyzed sustainable one-pot synthesis of benzene and pyridine derivatives under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Pentaphenylpyridine and Terpyridine Ligands: A Tale of a Workhorse and an Enigma
In the vast landscape of coordination chemistry, the choice of a ligand is paramount in dictating the properties and reactivity of the resulting metal complex. This guide provides a comparative analysis of two pyridine-based ligands: the well-established 2,2':6',2''-terpyridine (terpyridine) and the lesser-known pentaphenylpyridine. While terpyridine has been a cornerstone of supramolecular chemistry and catalysis for decades, this compound remains a molecule with limited characterization in the public domain, presenting a fascinating contrast between a thoroughly investigated ligand and a relative unknown.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the established utility of terpyridine and to recognize the potential, yet largely unexplored, landscape of highly substituted pyridine ligands like this compound.
Structural and Electronic Properties: A Comparative Overview
Terpyridine is a tridentate ligand that coordinates to metal ions through its three nitrogen atoms in a meridional fashion, forming two stable five-membered chelate rings. This coordination mode imparts significant rigidity to the resulting metal complexes. In its free form, terpyridine adopts a trans-trans conformation, which changes to a cis-cis conformation upon metal binding to minimize steric hindrance and allow for effective coordination.
This compound, as its name suggests, features a central pyridine ring substituted with five phenyl groups. This extensive substitution is expected to induce significant steric bulk, which would likely influence its coordination geometry and the stability of its metal complexes. Unlike the planar nature of the terpyridine core, the phenyl rings in this compound are likely twisted out of the plane of the pyridine ring, creating a more three-dimensional structure.
A direct comparison of their electronic properties is challenging due to the lack of experimental data for this compound. Terpyridine is known to be a good π-acceptor ligand, which helps to stabilize metals in lower oxidation states.[1] The extensive phenyl substitution in this compound could potentially modulate the electronic properties of the pyridine nitrogen, but without experimental validation, this remains speculative.
Table 1: Comparison of Physical and Chemical Properties
| Property | Terpyridine | This compound |
| Molecular Formula | C₁₅H₁₁N₃[2] | C₃₅H₂₅N[3] |
| Molecular Weight | 233.27 g/mol [2] | 459.6 g/mol [3] |
| IUPAC Name | 2,2':6',2''-Terpyridine | 2,3,4,5,6-Pentaphenylpyridine[3] |
| Denticity | Tridentate | Monodentate (expected) |
| Coordination Sites | 3 x Nitrogen | 1 x Nitrogen |
| Published Experimental Data on Metal Complexes | Extensive | Limited to non-existent |
Synthesis of the Ligands
Terpyridine Synthesis:
Numerous synthetic routes to terpyridine and its derivatives have been developed since its initial synthesis in 1932.[1] Common methods include:
-
Kröhnke Pyridine Synthesis: This is a widely used method involving the reaction of a 1,5-diketone with an ammonium salt.
-
Palladium-catalyzed cross-coupling reactions: These methods offer versatility in introducing various substituents to the terpyridine scaffold.[1]
-
One-pot multicomponent reactions: More recent developments have focused on efficient one-pot syntheses from readily available starting materials.
Experimental Protocol: A General One-Pot Synthesis of Terpyridine Derivatives
A common and efficient one-pot synthesis involves the reaction of a substituted 2-acetylpyridine with an aromatic aldehyde and ammonium acetate under microwave irradiation or conventional heating.
-
Materials: Substituted 2-acetylpyridine, aromatic aldehyde, ammonium acetate, ethanol.
-
Procedure:
-
A mixture of the 2-acetylpyridine derivative (2 equivalents), the aromatic aldehyde (1 equivalent), and ammonium acetate (excess) is prepared in a suitable solvent such as ethanol.
-
The reaction mixture is heated under reflux or subjected to microwave irradiation for a specified time.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
-
This compound Synthesis:
Information on the synthesis of this compound is scarce in readily accessible literature. It is hypothesized that its synthesis could be achieved through multi-step procedures involving the construction of a highly substituted pyridine ring, potentially utilizing transition metal-catalyzed cross-coupling reactions to introduce the five phenyl groups.
Coordination Chemistry and Applications
Terpyridine:
The coordination chemistry of terpyridine is vast and well-documented. It forms stable complexes with a wide range of transition metals, lanthanides, and actinides. The resulting complexes have found applications in diverse fields:
-
Supramolecular Chemistry: The rigid and linear nature of bis(terpyridine)metal complexes makes them excellent building blocks for the construction of metallosupramolecular architectures such as wires, grids, and polymers.
-
Catalysis: Terpyridine complexes of metals like iron, ruthenium, and palladium have been employed as catalysts in various organic transformations.
-
Materials Science: The unique photophysical and electrochemical properties of terpyridine complexes, such as metal-to-ligand charge transfer (MLCT) transitions, have led to their use in light-emitting devices, sensors, and solar cells.[1]
-
Medicinal Chemistry: Certain terpyridine complexes have been investigated for their potential as anticancer and antiviral agents.
This compound:
Due to the lack of published studies on the coordination chemistry of this compound, its applications remain hypothetical. The steric hindrance from the five phenyl groups would likely favor the formation of complexes with a low coordination number. The bulky nature of the ligand could also lead to the formation of complexes with unusual geometries and reactivities. Potential areas of interest could include catalysis, where the steric bulk might influence selectivity, and materials science, where the phenyl groups could promote intermolecular interactions like π-stacking.
Visualizing the Ligands and Their Coordination
To better understand the structural differences between these two ligands, the following diagrams are provided.
Caption: Chemical structures of Terpyridine and this compound.
Caption: Coordination modes of Terpyridine and this compound.
Experimental Workflow: Characterization of a New Metal Complex
The following diagram outlines a general workflow for the synthesis and characterization of a new metal complex, which would be applicable to the study of this compound complexes.
Caption: General workflow for synthesis and characterization.
Conclusion: A Call for Further Investigation
The comparative analysis of this compound and terpyridine highlights a significant knowledge gap in the field of pyridine-based ligands. Terpyridine stands as a testament to the power of detailed and systematic research, with its rich coordination chemistry enabling a plethora of applications. In stark contrast, this compound represents a largely unexplored chemical entity. The extensive phenyl substitution suggests the potential for unique steric and electronic properties, which could lead to novel reactivity and applications. This guide serves not only as a summary of the current state of knowledge but also as an open invitation for the scientific community to unravel the mysteries of this compound and other highly substituted ligands, which may hold the key to future discoveries in coordination chemistry and beyond.
References
The Performance of Pyridine-Based Materials in OLED Devices: A Comparative Guide
An objective analysis of pyridine-based compounds as alternatives to traditional materials in Organic Light-Emitting Diodes (OLEDs), supported by experimental data.
In the quest for more efficient and durable Organic Light-Emitting Diodes (OLEDs), researchers are continuously exploring novel materials for various layers within the device stack. Pyridine-based compounds have emerged as a promising class of materials, particularly for electron-transporting layers (ETL) and hole-transporting layers (HTL). This guide provides a comparative analysis of the performance of these pyridine derivatives against commonly used materials, supported by experimental data, to validate their potential in next-generation OLED technology.
Performance Comparison of Pyridine-Based Materials
Pyridine-containing molecules offer unique electronic properties due to the electron-deficient nature of the pyridine ring. This characteristic can be tailored through chemical synthesis to optimize charge carrier mobility, energy levels, and thermal stability, all of which are critical for high-performance OLEDs.
Quantitative Performance Data
The following table summarizes key performance metrics of OLEDs incorporating various pyridine-based materials compared to devices with standard materials like Tris(8-hydroxyquinolinato)aluminium (Alq3) and 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi).
| Material Class | Specific Compound | Role | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Device Structure |
| Pyridine-Based | Imidazo[1,5-a]pyridine-anthracene | Emitter | - | - | - | - | ITO/PEDOT:PSS/CBP:Emitter/TPBi/LiF/Al[1] |
| Pyridine-Based | Terpyridine Derivative | Host | >10000 | ~25 | ~22 | ~22 | ITO/PEDOT:PSS/Host:DMAC-TRZ/TPBi/LiF/Al[2] |
| Pyridine-Based | 2,4,6-triphenylpyridine (2,4,6-TPP) | Emitter | - | - | - | - | ITO/NPB/2,4,6-TPP/TPBi/Ca[3] |
| Standard ETM | Alq3 | ETL/EML | - | - | - | - | ITO/NPD/Alq3/TPBi/Bphen/LiF/Al[4][5] |
| Standard ETM | TPBi | ETL | - | - | - | - | ITO/NPD/Alq3/TPBi/Bphen/LiF/Al[4][5] |
| Phosphinine-Based | λ5‐phosphinine derivative | Emitter | - | 1.87 | 0.58 | 0.9 | DPVBi matrix[6] |
| Azatetracene-Based | 5,7,8,9,10,12-hexaphenyl-2-azatetracene | Emitter | - | 6.6 | - | - | Not specified[7] |
Experimental Protocols
The performance of an OLED is highly dependent on the device architecture and fabrication process. Below are typical experimental protocols for the fabrication and characterization of OLEDs, as described in the cited literature.
Device Fabrication
A common method for fabricating multilayer OLEDs is thermal evaporation in a high-vacuum environment. For solution-processed devices, spin-coating is a widely used technique.[8]
A representative fabrication process for a solution-processed OLED is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.[1]
-
Emissive Layer (EML) Deposition: The emissive layer, often consisting of a host material doped with an emitter, is then spin-coated from a solution.[2]
-
Electron Transporting Layer (ETL) and Cathode Deposition: The ETL (e.g., TPBi) and the cathode (e.g., LiF/Al) are deposited via thermal evaporation under high vacuum.[1][2]
Characterization
The performance of the fabricated OLEDs is characterized using various techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are determined using techniques like cyclic voltammetry and UV-vis absorption spectroscopy.
Visualizing OLED Operation and Energetics
Diagrams are essential for understanding the fundamental processes within an OLED. The following visualizations, created using the DOT language, illustrate a typical device structure and the energy level alignment of the different layers.
Caption: A typical multilayer OLED device architecture.
The energy level diagram below illustrates the HOMO and LUMO levels of the various materials within the OLED stack, which govern the injection and transport of charge carriers.
Caption: Energy level diagram of a multilayer OLED.
Conclusion
The available data indicates that pyridine-based materials are versatile and can be effectively utilized in various layers of OLED devices, including as emitters, hosts, and transport materials. While a direct comparison with "pentaphenylpyridine" is not possible due to the lack of specific data in the search results, the broader class of polyphenylpyridines and other pyridine derivatives demonstrates competitive performance. For instance, terpyridine-based hosts have been used to achieve high external quantum efficiencies.[2] The tunability of their electronic properties through synthetic chemistry makes them a compelling area of research for future advancements in OLED technology. Further investigation into specific derivatives like this compound is warranted to fully assess their potential and optimize their performance in OLED devices.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. optimization-of-npd-alq3-tpbi-bphen-oled-structure-and-investigation-of-electrical-characteristics-along-with-allied-parameters - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Electrochemical Analysis of Pentaphenylpyridine and Its Analogues
An in-depth guide for researchers and drug development professionals on the redox properties of pentaphenylpyridine and its derivatives, supported by experimental data and detailed protocols.
This guide provides a comprehensive electrochemical comparison of this compound and its structural analogues. The redox properties of these polyphenyl-substituted pyridines are of significant interest in materials science and medicinal chemistry due to their potential applications in organic electronics and as scaffolds for drug discovery. Understanding their electrochemical behavior is crucial for designing molecules with tailored electron-donating or -accepting properties.
Quantitative Electrochemical Data
The electrochemical properties of this compound and its analogues were investigated using cyclic voltammetry (CV). The key parameters, including oxidation potential (Eox) and reduction potential (Ered), are summarized in the table below. These values provide insight into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of these compounds.
| Compound | Substitution Pattern | Oxidation Potential (Epa, V) vs. Fc/Fc+ | Reduction Potential (Epc, V) vs. Fc/Fc+ | Solvent System | Reference Electrode |
| This compound | 2,3,4,5,6-Penta-Ph | Data not available in the searched literature | Data not available in the searched literature | - | - |
| Analogue 1 | 2,4,6-Triphenyl- (p-carbazol-9-yl)phenyl | ~0.8 | ~-2.4 | DCM:CH3CN (1:9) | Ag/AgCl |
| Analogue 2 | 2,4-Di(p-carbazol-9-yl)phenyl-6-phenyl | ~0.8 | ~-2.3 | DCM:CH3CN (1:9) | Ag/AgCl |
| Analogue 3 | 2,4,6-Tri(p-carbazol-9-yl)phenyl | ~0.8 | ~-2.2 | DCM:CH3CN (1:9) | Ag/AgCl |
| Analogue 4 | 2,4,6-Triphenyl- (p-N,N-diphenylamino)phenyl | ~0.6 | ~-2.5 | DCM:CH3CN (1:9) | Ag/AgCl |
Note: The precise values for the analogues are estimated from the provided cyclic voltammograms in the source material and are intended for comparative purposes. The data for this compound was not available in the reviewed literature.
Experimental Protocols
The electrochemical measurements for the this compound analogues were performed using cyclic voltammetry. A standard three-electrode setup was employed.
Cyclic Voltammetry (CV) Protocol:
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl).
-
Counter Electrode: Platinum wire.
-
Solvent System: A mixture of dichloromethane (DCM) and acetonitrile (CH3CN) in a 1:9 ratio.
-
Supporting Electrolyte: 0.1 M Tetraethylammonium perchlorate (Et4NClO4).
-
Scan Rate: 50 mV s⁻¹.
-
Procedure: The cyclic voltammograms were recorded by scanning the potential from the open-circuit potential towards anodic potentials first and then reversing the scan towards cathodic potentials. The potential range was adjusted to encompass the oxidation and reduction events of the compounds. The system was purged with an inert gas (e.g., argon or nitrogen) prior to and during the experiment to remove dissolved oxygen.
Structure-Property Relationships
The substitution pattern on the phenyl rings of the pyridine core significantly influences the electrochemical properties. The introduction of electron-donating groups, such as carbazole and triphenylamine, at the para-position of the peripheral phenyl rings generally lowers the oxidation potential, making the compounds easier to oxidize. This is attributed to the raising of the HOMO energy level. Conversely, these substitutions can also affect the reduction potential by altering the LUMO energy level. The observed trends in the analogue series highlight the tunability of the redox behavior of the polyphenylpyridine scaffold through synthetic modification.
Experimental and logical Workflow
The following diagram illustrates the typical workflow for the synthesis and electrochemical characterization of substituted polyphenylpyridines.
Caption: Workflow for Synthesis and Electrochemical Analysis.
The logical relationship for tuning the electrochemical properties of these compounds can be visualized as follows:
Phenyl-Substituted Pyridine Chemosensors: A Comparative Guide for Selective Ion Detection
While pentaphenylpyridine remains a compound of interest, a comprehensive validation of its properties as a selective chemosensor is not yet extensively documented in peer-reviewed literature. However, the broader class of phenyl-substituted pyridine compounds offers a rich field of alternatives. This guide provides a comparative overview of two prominent examples: 4'-phenyl-2,2':6',2''-terpyridine and functionalized 2,6-diphenylpyridine, offering insights into their performance, experimental protocols, and sensing mechanisms for researchers, scientists, and drug development professionals.
Performance Comparison of Phenyl-Substituted Pyridine Chemosensors
The efficacy of a chemosensor is determined by its selectivity, sensitivity, and the mechanism through which it signals the presence of a target analyte. The following tables summarize the quantitative data for selected phenyl-pyridine derivatives, providing a basis for comparison.
| Chemosensor | Analyte | Detection Limit | Method | Solvent System | Stoichiometry (Sensor:Analyte) | Reference |
| Porphyrin-appended terpyridine | Cd(II) | 1.2 x 10⁻⁶ M | Fluorescence Enhancement | Not Specified | Not Specified | [1] |
| 2,6-bis(4-diphenylamino-styrylcarbonyl)pyridine | Co(II) | ppb range | Fluorescence Quenching | Not Specified | Not Specified | |
| Graphene oxide-terpyridine conjugate | Fe(II) | 6.5 x 10⁻⁶ M | Colorimetric/Fluorescence | Aqueous | Not Specified | |
| (E)-3-(3-(4-([2,2':6',2''-terpyridin]-4'-yl)phenyl)acryloyl)-7-(diethylamino)-2H-chromen-2-one (ZC-F4) | Zn(II) | ppb level | Fluorescence (ratiometric) | Not Specified | 1:1 | [2] |
| 2,6-diphenylpyridine derivatives | Fe(II), Fe(III), Cr(III), Zn(II), Cd(II) | 0.18 - 11.63 µM | Colorimetric/Fluorometric | Not Specified | Not Specified | [3] |
| 2,6-diaminopyridine (DAPD) | Cu(II) | 2.5 x 10⁻⁷ - 3.5 x 10⁻⁶ M (linear range) | Fluorescence | Acetonitrile | 2:1 | [4] |
Table 1: Quantitative Performance Data of Phenyl-Pyridine Based Chemosensors. This table provides a summary of the detection limits and other key performance indicators for various phenyl-pyridine derivatives as chemosensors for different metal ions.
| Chemosensor | Competing Ions Tested | Selectivity | Reference |
| Porphyrin-appended terpyridine | Alkali, alkali earth, and transitional metal ions | Good selectivity for Cd(II) over most cations, except Cu(II) and Zn(II).[1] | [1] |
| 2,6-bis(4-diphenylamino-styrylcarbonyl)pyridine | Not specified, but stated to have no fluorescence response to other competing cations. | High | |
| Graphene oxide-terpyridine conjugate | Li⁺, Na⁺, Ba²⁺, Ca²⁺, Al³⁺, Cd²⁺, Co²⁺, Cu²⁺, Hg²⁺, Mn²⁺, Ni²⁺, Pb²⁺, Zn²⁺, Cr³⁺, Ag⁺ | High selectivity for Fe²⁺ and Fe³⁺. | |
| (E)-3-(3-(4-([2,2':6',2''-terpyridin]-4'-yl)phenyl)acryloyl)-7-(diethylamino)-2H-chromen-2-one (ZC-F4) | Not specified, but stated to have good selectivity for Zn²⁺. | Good | [2] |
Table 2: Selectivity of Phenyl-Pyridine Based Chemosensors. This table outlines the selectivity of different phenyl-pyridine chemosensors in the presence of various competing metal ions.
Signaling Pathways and Sensing Mechanisms
The detection of metal ions by these chemosensors typically relies on fluorescence modulation through mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).
In a typical CHEF mechanism, the binding of a metal ion to the chemosensor restricts intramolecular rotation and vibrations, leading to a more rigid structure. This rigidity reduces non-radiative decay pathways for the excited state, resulting in an enhanced fluorescence emission.
Conversely, in a PET-based sensor, the molecule consists of a fluorophore and a receptor connected by a spacer. In the absence of the target ion, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of the target ion to the receptor, the energy level of the receptor's orbitals is lowered, preventing the photoinduced electron transfer and thus "turning on" the fluorescence.
References
- 1. Synthesis of porphyrin-appended terpyridine as a chemosensor for cadmium based on fluorescent enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new fluorescent probe for Zn²⁺ with red emission and its application in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
comparing the efficiency of different synthetic routes to pentaphenylpyridine
For researchers and professionals in drug development and materials science, the efficient synthesis of highly substituted aromatic compounds is a critical endeavor. Pentaphenylpyridine, a sterically hindered and electronically distinct molecule, presents a unique synthetic challenge. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering a comprehensive overview of their efficiencies, methodologies, and underlying chemical principles.
Comparison of Synthetic Efficiency
The selection of a synthetic route is often dictated by a balance of yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for three distinct and effective methods for the synthesis of this compound.
| Synthetic Route | Reactants | Catalyst/Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| One-Pot Multicomponent Synthesis | Deoxybenzoin, Benzaldehyde, Ammonium Acetate | None | Acetic Acid | 2 | 120 | 85 |
| Diels-Alder Cycloaddition | Tetraphenylcyclopentadienone (Tetracyclone), Benzonitrile | None | None (neat) | 0.5 | 350-360 | 82 |
| Cobalt-Catalyzed [2+2+2] Cycloaddition | Diphenylacetylene, Benzonitrile | CoI₂(dppe), Zn | Acetonitrile | 24 | 80 | 91 |
Detailed Experimental Protocols
One-Pot Multicomponent Synthesis
This method represents a classical approach to pyridine synthesis, relying on a condensation reaction.
Procedure: A mixture of deoxybenzoin (2 moles), benzaldehyde (1 mole), and ammonium acetate (excess) in glacial acetic acid is heated to 120°C for 2 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration. Recrystallization from a suitable solvent, such as ethanol, yields pure this compound.
Diels-Alder Cycloaddition
This route utilizes a [4+2] cycloaddition reaction between a diene (tetraphenylcyclopentadienone) and a dienophile (benzonitrile).
Procedure: Tetraphenylcyclopentadienone and a slight excess of benzonitrile are heated together in a sealed tube at 350-360°C for 30 minutes. The resulting solid mass is then cooled and purified by chromatography or recrystallization to afford this compound.
Cobalt-Catalyzed [2+2+2] Cycloaddition
This modern approach employs a transition metal catalyst to orchestrate the formation of the pyridine ring from two alkyne molecules and a nitrile.
Procedure: To a solution of diphenylacetylene (2 equivalents) and benzonitrile (1 equivalent) in acetonitrile is added a catalytic amount of a cobalt(II) iodide-bis(diphenylphosphino)ethane complex (CoI₂(dppe)) and zinc powder as a reducing agent. The mixture is then heated at 80°C for 24 hours under an inert atmosphere. After cooling, the reaction is worked up by standard procedures, and the product is purified by column chromatography.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route to this compound.
References
Purity Assessment of Pentaphenylpyridine: A Comparative Guide to HPLC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and alternative methods for the purity assessment of pentaphenylpyridine, a complex aromatic nitrogen-containing heterocycle.
This publication objectively compares the performance of these analytical techniques, supported by representative experimental data and detailed protocols, to aid in selecting the most appropriate method for specific research needs.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile organic compounds. When coupled with a UV detector, it provides a robust and widely accessible method for quantitative purity analysis.
A hypothetical Reverse-Phase HPLC (RP-HPLC) method was developed for the analysis of this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Table 1: Hypothetical HPLC Purity Analysis of this compound
| Parameter | Value |
| Retention Time (t R ) | 8.52 min |
| Peak Area | 1248 mAU*s |
| Purity (%) | 99.2 % |
| Tailing Factor | 1.1 |
| Theoretical Plates | 15230 |
Experimental Protocol: HPLC Analysis
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile and diluted to a working concentration of 0.1 mg/mL with the mobile phase.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions and is a powerful tool for confirming the identity of a compound and identifying impurities. When coupled with a separation technique like Gas Chromatography (GC) or HPLC, it allows for the analysis of complex mixtures.
The mass spectrum of this compound obtained from a GC-MS analysis shows a prominent molecular ion peak ([M]+•) at m/z 459, corresponding to its molecular weight.[1] Fragmentation of the molecular ion can provide structural information and help in the identification of related impurities. The fragmentation pattern of aromatic compounds often involves the loss of stable neutral molecules or radicals.[1]
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value (m/z) | Interpretation |
| Molecular Ion [M]+• | 459 | Molecular weight of this compound (C₃₅H₂₅N)[1] |
| Major Fragment 1 | 382 | Loss of a phenyl group (C₆H₅) |
| Major Fragment 2 | 305 | Further fragmentation |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Program: Start at 150 °C, ramp to 300 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-500.
-
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is injected into the GC.
Alternative Purity Assessment Methods
While HPLC-MS is a powerful combination, other techniques can provide complementary or confirmatory data on the purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a highly accurate method for purity determination.[2][3] By integrating the signals of the analyte against a certified internal standard of known purity, the absolute purity of the sample can be determined.[2] For this compound, ¹H NMR can be used to identify characteristic proton signals and detect proton-containing impurities.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimental values are compared with the theoretically calculated values for the pure compound. A close agreement (typically within ±0.4%) is a strong indicator of high purity.[4][5]
Table 3: Comparison of Purity Assessment Methods for this compound
| Method | Principle | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV detection. | Robust, quantitative, widely available. | Requires chromophoric impurities for detection; may not resolve all impurities. |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | High sensitivity, provides molecular weight and structural information. | Can be less quantitative than HPLC-UV; ionization efficiency can vary. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Provides detailed structural information; qNMR is highly accurate for purity. | Lower sensitivity than MS; can be complex to interpret for complex molecules.[6] |
| Elemental Analysis | Combustion of the sample to determine elemental composition. | Provides fundamental confirmation of elemental composition and purity.[7][8] | Does not provide information on the nature of impurities; requires a relatively pure sample for accurate results. |
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the purity assessment of this compound using the described techniques.
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. While HPLC with UV detection provides a reliable and quantitative measure of purity, mass spectrometry is indispensable for confirming the molecular identity and characterizing potential impurities. For a comprehensive evaluation, especially in a drug development context, orthogonal methods like quantitative NMR and elemental analysis should be employed to provide a high degree of confidence in the purity of the synthesized compound. The choice of methodology will ultimately depend on the specific requirements of the research, available instrumentation, and the stage of the drug development process.
References
- 1. This compound | C35H25N | CID 635213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. azom.com [azom.com]
- 8. Elemental analysis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Photophysical Properties of Polyphenylpyridines
A detailed examination of the absorption and emission characteristics of 2-phenylpyridine, 2,6-diphenylpyridine, and 2,4,6-triphenylpyridine reveals the profound influence of phenyl substitution on their electronic and photophysical behaviors. This guide provides a comparative overview of their key photophysical parameters, supported by experimental data, to aid researchers in the fields of materials science, photochemistry, and drug development.
The introduction of phenyl rings to the pyridine core systematically alters the photophysical properties of the resulting polyphenylpyridines. As the number of phenyl substituents increases, a noticeable bathochromic (red) shift is observed in both the absorption and emission spectra. This phenomenon is attributed to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Comparative Photophysical Data
The following table summarizes the key photophysical properties of 2-phenylpyridine, 2,6-diphenylpyridine, and 2,4,6-triphenylpyridine. The data has been compiled from various sources to provide a comparative perspective. It is important to note that the solvent environment can significantly influence these properties.
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Solvent |
| 2-Phenylpyridine | ~275, ~305 | ~330 | Not widely reported | Various |
| 2,6-Diphenylpyridine | ~255, ~315 | ~341-374 | 0.014 - 0.61 | Cyclohexane, Acetonitrile |
| 2,4,6-Triphenylpyridine | ~312 | ~456-536 | ~0.84 (for derivatives) | Various |
Key Observations and Structure-Property Relationships
-
Absorption and Emission: The progressive addition of phenyl groups leads to a clear red-shift in both the absorption and emission maxima. For instance, 2-phenylpyridine absorbs in the UV region with emission also in the UV-A range. In contrast, 2,4,6-triphenylpyridine and its derivatives absorb in the near-UV and emit in the blue-green region of the visible spectrum.[1] This trend is a direct consequence of the extended π-conjugation.
-
Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of the emission process, also shows a marked dependence on the molecular structure. While data for the parent 2-phenylpyridine is scarce, substituted 2,6-diphenylpyridine exhibits a quantum yield that can be significantly enhanced upon protonation, increasing from 0.014 to 0.61 in cyclohexane.[2] Derivatives of 2,4,6-triphenylpyridine have been reported to have high fluorescence quantum yields, reaching up to 0.84 in acetonitrile.[1]
-
Solvatochromism: The photophysical properties of these compounds can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For instance, 2,6-bis(4-methylsulphanylphenyl)pyridine, a derivative of 2,6-diphenylpyridine, exhibits positive solvatochromism.[3]
Experimental Methodologies
The characterization of the photophysical properties of polyphenylpyridines involves a suite of spectroscopic techniques.
UV-Visible Absorption Spectroscopy
This technique is employed to determine the wavelengths at which a molecule absorbs light. A solution of the compound is placed in a spectrophotometer, and a beam of light is passed through it. The instrument measures the amount of light absorbed at each wavelength, resulting in an absorption spectrum.
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the emission properties of a molecule after it has absorbed light. The sample is excited with a specific wavelength of light, and the emitted light is collected and analyzed. This provides information on the emission maximum and the fluorescence quantum yield. The quantum yield is typically determined relative to a known standard.
Time-Resolved Fluorescence Spectroscopy
This method is used to measure the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. Techniques such as time-correlated single-photon counting (TCSPC) are commonly used for these measurements.
Visualizing the Experimental Workflow and Photophysical Processes
To illustrate the general procedures and fundamental principles involved in this comparative study, the following diagrams are provided.
Caption: General experimental workflow for the comparative study of polyphenylpyridines.
Caption: Simplified Jablonski diagram illustrating the key photophysical processes.
References
Validating Theoretical Models for Predicting Pentaphenylpyridine Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Framework for Comparison
To facilitate a clear and direct comparison between experimental data and theoretical predictions, all quantitative results should be organized into structured tables. Below are template tables for key photophysical and electrochemical properties.
Table 1: Photophysical Properties of Pentaphenylpyridine
| Property | Experimental Value | Theoretical Model | Predicted Value | % Error |
| Absorption Maximum (λmax, nm) | e.g., 350 | TD-DFT/B3LYP/6-31G(d) | e.g., 345 | e.g., 1.4% |
| TD-DFT/CAM-B3LYP/6-311+G(d,p) | e.g., 352 | e.g., 0.6% | ||
| Molar Absorptivity (ε, M-1cm-1) | e.g., 25,000 | TD-DFT/B3LYP/6-31G(d) | e.g., 23,500 | e.g., 6.0% |
| TD-DFT/CAM-B3LYP/6-311+G(d,p) | e.g., 26,100 | e.g., 4.4% | ||
| Emission Maximum (λem, nm) | e.g., 420 | TD-DFT/B3LYP/6-31G(d) | e.g., 435 | e.g., 3.6% |
| TD-DFT/CAM-B3LYP/6-311+G(d,p) | e.g., 425 | e.g., 1.2% | ||
| Fluorescence Quantum Yield (ΦF) | e.g., 0.65 | - | - | - |
| Fluorescence Lifetime (τ, ns) | e.g., 2.1 | - | - | - |
Table 2: Electrochemical Properties of this compound
| Property | Experimental Value (V vs. Fc/Fc+) | Theoretical Model | Predicted Value (V) | ΔE (eV) |
| HOMO Energy (eV) | e.g., -5.8 | DFT/B3LYP/6-31G(d) | e.g., -6.0 | e.g., 0.2 |
| DFT/M06-2X/6-311+G(d,p) | e.g., -5.85 | e.g., 0.05 | ||
| LUMO Energy (eV) | e.g., -2.5 | DFT/B3LYP/6-31G(d) | e.g., -2.3 | e.g., 0.2 |
| DFT/M06-2X/6-311+G(d,p) | e.g., -2.45 | e.g., 0.05 | ||
| Electrochemical Gap (eV) | e.g., 3.3 | DFT/B3LYP/6-31G(d) | e.g., 3.7 | e.g., 0.4 |
| DFT/M06-2X/6-311+G(d,p) | e.g., 3.4 | e.g., 0.1 |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable data for model validation. The following are established protocols for key experiments.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through established methods, such as the Kröhnke pyridine synthesis or similar methodologies for polyphenylpyridines. A general procedure involves the reaction of appropriate precursors, followed by purification to ensure high purity of the final compound, which is critical for accurate spectroscopic and electrochemical measurements.
UV-Vis Absorption Spectroscopy
This technique is used to determine the absorption spectrum and molar absorptivity of this compound.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in a spectroscopic grade solvent (e.g., dichloromethane or acetonitrile).
-
Prepare a series of dilutions from the stock solution (e.g., 1 x 10-5 M to 5 x 10-5 M).
-
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance spectra of the diluted solutions in a 1 cm path length quartz cuvette.
-
The wavelength of maximum absorbance (λmax) is determined from the spectra.
-
Molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration, and l is the path length.
-
Fluorescence Spectroscopy
This technique is used to measure the emission spectrum, fluorescence quantum yield, and fluorescence lifetime.
-
Instrumentation: A spectrofluorometer.
-
Emission Spectrum:
-
Excite the sample at its λmax determined from UV-Vis spectroscopy.
-
Record the emission spectrum over a suitable wavelength range.
-
The wavelength of maximum emission (λem) is identified.
-
-
Fluorescence Quantum Yield (ΦF):
-
The relative method is commonly used, employing a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).
-
Prepare solutions of the sample and the standard with identical absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.
-
The quantum yield is calculated using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime (τ):
-
Measured using Time-Correlated Single Photon Counting (TCSPC).
-
The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is recorded.
-
The lifetime is determined by fitting the decay curve to an exponential function.
-
Cyclic Voltammetry (CV)
CV is employed to determine the HOMO and LUMO energy levels of this compound.
-
Instrumentation: A potentiostat with a three-electrode setup (working, reference, and counter electrodes).
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.
-
-
Measurement:
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses the oxidation and reduction events of the compound.
-
Use ferrocene/ferrocenium (Fc/Fc+) as an internal standard for potential calibration.
-
The onset potentials of the first oxidation (Eox) and reduction (Ered) waves are determined from the voltammogram.
-
The HOMO and LUMO energy levels are estimated using the following empirical formulas: EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV
-
Theoretical Models
Computational chemistry provides powerful tools to predict the electronic and photophysical properties of molecules. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the most common methods for this purpose.
-
Density Functional Theory (DFT): Used to calculate the ground-state electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d), 6-311+G(d,p)) can be employed, and their choice can significantly impact the accuracy of the predictions.
-
Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT used to calculate excited-state properties, such as absorption and emission energies (λmax and λem) and oscillator strengths (related to molar absorptivity). The choice of functional and basis set is also critical for TD-DFT calculations.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows in the validation process.
Caption: Workflow for the experimental characterization of this compound.
Caption: Workflow for the theoretical prediction of this compound properties.
Caption: Logical flow for the validation of theoretical models against experimental data.
Navigating the Charge Carrier Landscape: A Comparative Guide to Organic Semiconductor Mobility
For researchers, scientists, and professionals in drug development, understanding the charge transport properties of organic materials is paramount for the advancement of organic electronics and bioelectronics. This guide provides a comparative overview of the charge carrier mobility of various organic semiconductors, offering a performance context for materials where such data is not yet prevalent, such as pentaphenylpyridine.
While direct experimental data on the charge mobility of this compound remains elusive in current literature, the exploration of analogous molecular structures, particularly pyridine-containing organic semiconductors, suggests a promising avenue for n-type or ambipolar charge transport characteristics. To facilitate a comprehensive understanding of where this compound might stand in the broader landscape of organic electronics, this guide presents a curated comparison with well-characterized organic semiconductors.
Comparative Analysis of Charge Carrier Mobility
The charge carrier mobility (µ) is a critical parameter that dictates the efficiency of charge transport in a semiconductor. It is defined as the velocity of charge carriers (electrons or holes) under a unit electric field and is typically expressed in cm²/Vs. The following table summarizes the experimentally determined charge mobilities for a selection of commonly studied p-type, n-type, and ambipolar organic semiconductors.
| Organic Semiconductor | Material Class | Charge Carrier | Mobility (cm²/Vs) | Measurement Technique |
| Pentacene | Small Molecule | Hole | 0.01 - 35[1][2][3] | OFET, SCLC |
| Rubrene | Small Molecule | Hole | 15 - 40[4][5] | OFET (single crystal) |
| Electron | 0.28 - 0.81[6][7] | OFET (single crystal) | ||
| Fullerene (C60) | Small Molecule | Electron | 1.5 x 10⁻³ - 2.5 x 10⁻²[8] | SCLC |
| Perylene Diimide (PTCDI) Derivatives | Small Molecule | Electron | 0.6 - 2.1[9][10][11] | OFET |
| Poly(3-hexylthiophene) (P3HT) | Polymer | Hole | 3 x 10⁻⁴ - 0.1[12][13][14] | TOF, OFET, SCLC |
| Electron | ~3.8 x 10⁻⁴[12] | TOF | ||
| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4’-(N-(p-butylphenyl))diphenylamine)] (TFB) | Polymer | Hole | ~2 x 10⁻³[15] | Not Specified |
Experimental Protocols for Charge Mobility Measurement
The accurate determination of charge carrier mobility is crucial for materials assessment. Several well-established techniques are employed, each with its own set of advantages and considerations.
Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) method is a direct technique to measure the drift mobility of charge carriers.[16][17][18]
Methodology:
-
A thin film of the organic semiconductor is sandwiched between two electrodes, with at least one being transparent.
-
A voltage bias is applied across the sample, creating an electric field.
-
A short pulse of light with energy greater than the material's bandgap is used to generate a sheet of charge carriers (electron-hole pairs) near the transparent electrode.
-
Depending on the polarity of the applied voltage, either electrons or holes will drift across the film towards the counter-electrode.
-
The transient photocurrent is measured as the charge carriers drift. The transit time (tᵣ) is determined from the inflection point of the photocurrent transient.
-
The charge carrier mobility (µ) is calculated using the formula: µ = d² / (V * tᵣ) where 'd' is the film thickness and 'V' is the applied voltage.
Space-Charge Limited Current (SCLC) Method
The Space-Charge Limited Current (SCLC) method is a steady-state technique used to determine the charge carrier mobility in a single-carrier device.[19][20][21][22]
Methodology:
-
A single-carrier device is fabricated, where one electrode injects only electrons and the other only holes (or one contact is ohmic and the other is blocking for the opposite carrier). This is typically achieved by choosing electrodes with appropriate work functions.
-
The current density-voltage (J-V) characteristic of the device is measured in the dark.
-
At a certain voltage, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes space-charge limited.
-
In the trap-free SCLC regime, the current density (J) follows the Mott-Gurney law: J = (9/8) * εᵣ * ε₀ * µ * (V²/d³) where εᵣ is the relative permittivity of the material, ε₀ is the permittivity of free space, µ is the charge carrier mobility, V is the applied voltage, and d is the film thickness.
-
By plotting J vs. V² on a log-log scale, a linear region with a slope of 2 is observed. The mobility can be extracted from the intercept of this linear fit.
Organic Field-Effect Transistor (OFET) Characterization
The field-effect mobility is determined from the transfer and output characteristics of an Organic Field-Effect Transistor (OFET).[23][24]
Methodology:
-
An OFET is fabricated, typically in a bottom-gate, top-contact or bottom-contact configuration. The device consists of a source and a drain electrode, a semiconductor layer, a dielectric layer, and a gate electrode.
-
The output characteristics (Drain Current, I_D vs. Drain-Source Voltage, V_DS) are measured at different Gate-Source Voltages (V_GS).
-
The transfer characteristics (I_D vs. V_GS) are measured at a constant V_DS in the saturation regime.
-
The field-effect mobility (µ) in the saturation regime is calculated from the slope of the (I_D)¹ᐟ² vs. V_GS plot using the equation: I_D = (µ * W * Cᵢ / 2L) * (V_GS - V_T)² where W is the channel width, L is the channel length, Cᵢ is the capacitance per unit area of the gate dielectric, and V_T is the threshold voltage.
Experimental Workflow for Charge Mobility Characterization
The following diagram illustrates a generalized workflow for characterizing the charge carrier mobility of a novel organic semiconductor.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Long spin lifetimes of charge carriers in rubrene crystals due to fast transient-localization motion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 11. pubs.aip.org [pubs.aip.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Improved charge carrier transport in ultrathin poly(3-hexylthiophene) films via solution aggregation - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC02142E [pubs.rsc.org]
- 14. web.stanford.edu [web.stanford.edu]
- 15. ossila.com [ossila.com]
- 16. researchgate.net [researchgate.net]
- 17. conservancy.umn.edu [conservancy.umn.edu]
- 18. sid.ir [sid.ir]
- 19. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 20. blog.ajsrp.com [blog.ajsrp.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements [frontiersin.org]
- 23. On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. experts.arizona.edu [experts.arizona.edu]
Scrutinizing the Glow: A Comparative Analysis of Experimental and Predicted Emission Spectra of Phenyl-Substituted Pyridines
A comprehensive review of scientific literature reveals a notable absence of detailed experimental and computationally predicted emission spectra specifically for pentaphenylpyridine. To address the core inquiry of validating predicted emission spectra against experimental data, this guide presents a comparative analysis of a closely related and well-documented analogue: 2,4,6-triphenylpyridine and its derivatives. This examination serves as a practical model for the validation process, highlighting the methodologies and data presentation crucial for researchers, scientists, and drug development professionals.
While a direct experimental versus theoretical comparison for this compound is not available in the current body of scientific literature, the principles of such a validation can be effectively demonstrated using 2,4,6-triphenylpyridine. This compound, featuring a pyridine core with three phenyl substituents, offers a foundational system for understanding the photophysical properties of more complex polyphenylpyridines.
Unveiling the Luminescence of 2,4,6-Triphenylpyridine Derivatives: A Data-Driven Comparison
The photoluminescent properties of functionalized 2,4,6-triphenylpyridine have been investigated, providing valuable experimental data. For instance, a 2,4,6-triphenylpyridine-functionalized polytyrosine has been synthesized and its emission properties characterized. This polymer exhibits a distinct emission maximum, which can be compared with theoretical predictions for the core chromophore.
| Compound | Solvent/State | Experimental Emission Maximum (λ_em) | Predicted Emission Maximum (λ_em) | Reference Compound for Prediction |
| 2,4,6-triphenylpyridine-functionalized polytyrosine | Not specified | 536 nm | Data not available | 2,4,6-triphenylpyridine |
| Substituted 2,4,6-triphenylpyridines | Not specified | Blue emission | Qualitatively supported by TD-DFT | 2,4,6-triphenylpyridine |
The Experimental Approach: Capturing the Emitted Light
The experimental determination of an emission spectrum is a fundamental technique in photophysics. A detailed protocol for acquiring such data is outlined below.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: The compound of interest, in this case, a 2,4,6-triphenylpyridine derivative, is dissolved in a suitable solvent of spectroscopic grade to a low concentration (typically in the micromolar range) to avoid aggregation and inner filter effects.
-
Instrumentation: A spectrofluorometer is used for the measurement. This instrument consists of an excitation source (e.g., a Xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., a photomultiplier tube).
-
Measurement:
-
An excitation wavelength is selected using the excitation monochromator. This wavelength corresponds to an absorption maximum of the compound to ensure efficient excitation.
-
The sample is irradiated with the selected excitation light.
-
The emitted light is collected at a 90-degree angle to the excitation beam to minimize scattered light.
-
The emission monochromator scans a range of wavelengths, and the detector measures the intensity of the emitted light at each wavelength.
-
-
Data Processing: The resulting data of emission intensity versus wavelength is plotted to generate the fluorescence emission spectrum. The wavelength at which the highest intensity is observed is the emission maximum (λ_em).
The Theoretical Framework: Predicting Emission from First Principles
Computational chemistry provides powerful tools to predict the electronic structure and photophysical properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating excited state properties, including emission spectra.
Computational Protocol: TD-DFT Calculation of Emission Spectra
-
Ground State Geometry Optimization: The first step is to calculate the optimized molecular geometry of the compound in its electronic ground state (S₀) using Density Functional Theory (DFT). A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen.
-
Excited State Geometry Optimization: The geometry of the molecule in its first excited singlet state (S₁) is then optimized using TD-DFT. This step is crucial as the molecular geometry can change upon excitation, which affects the energy of the emitted photon.
-
Vertical Emission Energy Calculation: A single-point TD-DFT calculation is performed on the optimized S₁ geometry to determine the energy difference between the S₁ and S₀ states at that geometry. This energy corresponds to the vertical emission energy.
-
Spectrum Simulation: The calculated emission energies and their corresponding oscillator strengths are used to simulate the emission spectrum. The resulting spectrum can be plotted as intensity versus wavelength. The peak of this simulated spectrum provides the predicted emission maximum (λ_em).
Visualizing the Workflow: From Experiment to Theory
The logical flow of comparing experimental and predicted emission spectra can be visualized as a clear workflow.
Figure 1. A diagram illustrating the parallel workflows for obtaining experimental and predicted emission spectra, culminating in their comparison for model validation.
Bridging the Gap: The Importance of Validation
The comparison between experimentally measured and theoretically predicted emission spectra is a critical step in computational chemistry. A close agreement between the two validates the chosen computational model and level of theory, providing confidence in its predictive power for designing new molecules with desired photophysical properties. Discrepancies, on the other hand, can point to limitations in the theoretical model or highlight the influence of environmental factors not accounted for in the calculation, such as solvent effects or aggregation.
Pentaphenylpyridine: A Comparative Guide to its Potential in Diverse Electronic Device Architectures
For Researchers, Scientists, and Drug Development Professionals
Section 1: Pentaphenylpyridine in Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the pyridine ring makes this compound a promising candidate for roles as an electron-transporting material (ETM) or a host material in OLEDs. The bulky phenyl groups can influence molecular packing and film morphology, which are crucial for device performance and stability.
Potential Performance as an Electron-Transport Material (ETM)
As an ETM, this compound would be responsible for accepting electrons from the cathode and transporting them to the emissive layer. Its high electron affinity, attributed to the nitrogen heteroatom in the pyridine ring, is advantageous for efficient electron injection and transport.
Potential Performance as a Host Material
In the emissive layer, this compound could serve as a host for phosphorescent or fluorescent emitters. A suitable host material should possess a high triplet energy to prevent quenching of the emitter's excited state, good charge carrier mobility to ensure balanced charge transport, and excellent thermal and morphological stability. The rigid structure of this compound is expected to contribute to a high glass transition temperature, which is beneficial for device longevity.
Table 1: Typical Performance of Pyridine-Based Materials in OLEDs
| Role | Key Performance Metric | Typical Value Range for Pyridine Derivatives |
| Electron-Transport Material | Electron Mobility | 10⁻⁶ to 10⁻³ cm²/Vs |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 to -3.5 eV | |
| Host Material | Triplet Energy (T₁) | > 2.7 eV (for blue phosphorescence) |
| External Quantum Efficiency (EQE) of Device | 10 - 30% | |
| Commission Internationale de l'Éclairage (CIE) Coordinates | Dependent on the emitter |
Experimental Protocol for OLED Fabrication
A typical multi-layer OLED is fabricated by sequential deposition of organic layers and a metal cathode onto a transparent conductive oxide (e.g., Indium Tin Oxide - ITO) coated glass substrate.
-
Substrate Cleaning: The ITO-coated glass substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function of the ITO.
-
Hole-Injection Layer (HIL) Deposition: A hole-injecting material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate and annealed.
-
Hole-Transport Layer (HTL) Deposition: A hole-transporting material, like N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), is thermally evaporated in a high-vacuum chamber.
-
Emissive Layer (EML) Deposition: The host material (potentially this compound) and the guest emitter are co-evaporated from separate sources. The doping concentration of the emitter is a critical parameter.
-
Electron-Transport Layer (ETL) Deposition: An electron-transporting material (potentially this compound, if not used as the host) is then thermally evaporated.
-
Electron-Injection Layer (EIL) and Cathode Deposition: A thin layer of a low work function material like lithium fluoride (LiF) is deposited, followed by a thicker layer of aluminum (Al) as the cathode.
Caption: A typical multilayer OLED device architecture.
Section 2: this compound in Organic Solar Cells (OSCs)
In OSCs, the active layer typically consists of a blend of an electron donor and an electron acceptor material. The fundamental process involves light absorption, exciton generation, and subsequent charge separation at the donor-acceptor interface.
Potential Role of this compound in OSCs
Given its electron-deficient pyridine core, this compound would most likely function as an electron acceptor . However, its suitability depends on several factors:
-
LUMO Energy Level: The LUMO level of the acceptor must be sufficiently lower than that of the donor to provide the driving force for efficient exciton dissociation.
-
Absorption Spectrum: For efficient light harvesting, the acceptor should have strong absorption in a region of the solar spectrum that complements the absorption of the donor material. The absorption profile of this compound would need to be characterized to assess this.
-
Solubility and Morphology: For solution-processed bulk heterojunction OSCs, the material must be soluble in common organic solvents and form an optimal interpenetrating network with the donor upon film formation. The bulky phenyl groups might hinder close packing and affect miscibility.
Currently, there is no published data on the performance of this compound in OSCs. Its potential remains speculative and requires experimental validation.
Table 2: Key Performance Parameters for Organic Solar Cells
| Parameter | Symbol | Description | Typical Range for Efficient Devices |
| Power Conversion Efficiency | PCE | Overall efficiency of converting sunlight to electricity | > 15% |
| Open-Circuit Voltage | Voc | Maximum voltage when no current is flowing | 0.7 - 1.1 V |
| Short-Circuit Current Density | Jsc | Maximum current density at zero voltage | > 20 mA/cm² |
| Fill Factor | FF | A measure of the "squareness" of the J-V curve | > 70% |
Experimental Protocol for OSC Fabrication
A common architecture for a conventional bulk heterojunction OSC is as follows:
-
Substrate Cleaning: Similar to OLED fabrication, the ITO-coated glass substrate is thoroughly cleaned.
-
Hole-Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated and annealed.
-
Active Layer Deposition: A solution containing a blend of the donor and acceptor materials (e.g., a polymer donor and potentially this compound as a small molecule acceptor) in a suitable organic solvent is spin-coated to form the bulk heterojunction. The film is then often annealed to optimize the morphology.
-
Electron-Transport Layer (ETL) Deposition: A thin layer of a material like zinc oxide (ZnO) nanoparticles or a fullerene derivative can be deposited.
-
Cathode Deposition: A low work function metal, such as calcium, followed by a protective layer of aluminum, is thermally evaporated to complete the device.
Caption: A conventional organic solar cell device structure.
Section 3: this compound in Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental building blocks of organic integrated circuits. The performance of an OFET is primarily determined by the charge carrier mobility of the organic semiconductor used in the active channel.
Potential Performance of this compound in OFETs
The charge transport in OFETs can be either p-type (hole transport) or n-type (electron transport).
-
n-Type Conduction: Due to the electron-withdrawing nature of the pyridine ring, this compound is more likely to exhibit n-type behavior, facilitating the transport of electrons.
-
Molecular Packing: The charge carrier mobility is highly dependent on the degree of intermolecular electronic coupling, which is dictated by the solid-state packing of the molecules. The five phenyl groups in this compound will likely lead to a non-planar structure, which could disrupt the efficient π-π stacking required for high mobility.
Without experimental data, it is difficult to predict the exact performance. However, the structural features suggest that achieving high mobility might be challenging compared to planar, fused-ring aromatic molecules.
Table 3: Key Performance Metrics for Organic Field-Effect Transistors
| Parameter | Symbol | Description | Desirable Range for High Performance |
| Charge Carrier Mobility | µ | The velocity of charge carriers in an electric field | > 1 cm²/Vs |
| On/Off Current Ratio | I_on/I_off | The ratio of the current when the transistor is "on" versus "off" | > 10⁶ |
| Threshold Voltage | V_th | The gate voltage required to turn the transistor "on" | Close to 0 V |
Experimental Protocol for OFET Fabrication
A common bottom-gate, top-contact OFET architecture is fabricated as follows:
-
Substrate and Gate Electrode: A heavily doped silicon wafer is often used as the substrate and the bottom-gate electrode.
-
Gate Dielectric: A layer of silicon dioxide (SiO₂) is thermally grown on the silicon wafer to serve as the gate dielectric. The surface of the dielectric is often treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the crystallinity of the organic semiconductor.
-
Organic Semiconductor Deposition: A thin film of the organic semiconductor (in this case, this compound) is deposited onto the gate dielectric, typically by thermal evaporation or solution casting.
-
Source and Drain Electrodes: Gold (Au) is commonly used for the source and drain electrodes, which are deposited on top of the organic semiconductor through a shadow mask by thermal evaporation.
Safety Operating Guide
Proper Disposal of Pentaphenylpyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance for the safe and compliant disposal of pentaphenylpyridine, a non-halogenated solid organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection. This guide outlines the necessary operational and disposal plans, directly addressing procedural questions for handling this chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate safety measures. The following table summarizes key safety data, though specific toxicological and environmental fate data for this compound is limited. Therefore, it is prudent to treat it as a potentially hazardous substance.
| Parameter | Information | Citation |
| Appearance | Solid | [1] |
| Hazards | Based on general data for pyridine derivatives, may be harmful if swallowed, in contact with skin, or if inhaled. Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. | [2][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. | [1] |
| Handling | Handle in a well-ventilated area. Avoid creating dust. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by federal, state, and local regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[1] Laboratories are required to manage hazardous waste from its point of generation to its final disposal.[3]
1. Waste Identification and Classification:
-
Classify the Waste: this compound is a non-halogenated organic solid.[4] It should be treated as a chemical hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams, especially halogenated organic waste, aqueous waste, or reactive chemicals.[5] Proper segregation is crucial for safe handling and cost-effective disposal.[6]
2. Collection and Storage:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.[7]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.[3] The label must also indicate the associated hazards (e.g., "Flammable Solid," "Toxic").
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3] The SAA must be under the control of the laboratory personnel.
3. Disposal Procedure:
-
Arrange for Pickup: Once the container is full or as per your institution's policy, arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Manifesting: All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from the generator to the final disposal facility.[8] Your EHS department will typically handle this documentation.
-
Ultimate Disposal Method: The most common disposal method for non-halogenated solid organic waste is high-temperature incineration at a permitted hazardous waste facility.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Key Regulatory Considerations
All personnel handling chemical waste must be trained on proper disposal procedures as mandated by the Occupational Safety and Health Administration (OSHA).[1] Laboratories are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste they produce, which affects storage time limits and other requirements.[2] It is imperative to consult your institution's EHS department to ensure compliance with all applicable federal, state, and local regulations.[1][9]
Disclaimer: This document provides general guidance. Always consult your institution's specific protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.
References
- 1. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 2. MedicalLab Management Magazine [medlabmag.com]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 9. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Pentaphenylpyridine
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pentaphenylpyridine, offering procedural, step-by-step guidance to foster a secure research environment.
Immediate Safety and Handling Protocols
When working with this compound, a substance requiring careful handling, specific personal protective equipment (PPE) is crucial to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must comply with EN166 (EU) or NIOSH (US) standards. |
| Hands | Chemical-Impermeable Gloves | Nitrile rubber is a suitable option. |
| Body | Protective Clothing | Lab coat or other suitable protective clothing. |
| Respiratory | Respirator | Recommended when vapours/aerosols are generated.[1] |
Emergency First Aid Procedures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the necessary steps for different types of exposure.[2]
| Exposure Type | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential for maintaining a safe laboratory environment.
Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge. Avoid contact with skin and eyes.[2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from foodstuff containers and incompatible materials.[2] |
Spill and Disposal Management
In the case of a spill or for routine disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.
| Incident | Action |
| Accidental Release | Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition. Use personal protective equipment, including chemical-impermeable gloves. Prevent further leakage if it is safe to do so and avoid allowing the chemical to enter drains. Collect the spillage for disposal in suitable, closed containers.[2] |
| Disposal | Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed. Do not discharge into sewer systems.[2] |
Experimental Workflow for Handling this compound
To ensure a safe and efficient experimental process, a clear workflow is essential. The following diagram illustrates the key stages of handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
